Product packaging for Methacholine bromide(Cat. No.:CAS No. 333-31-3)

Methacholine bromide

Katalognummer: B041356
CAS-Nummer: 333-31-3
Molekulargewicht: 240.14 g/mol
InChI-Schlüssel: MMVPLEUBMWUYIB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methacholine bromide is a cholinergic agonist that acts as a non-selective muscarinic receptor agonist. It is a synthetic analogue of acetylcholine, engineered to be resistant to hydrolysis by acetylcholinesterase, resulting in a prolonged and potent parasympathomimetic effect. This property makes it an invaluable pharmacological tool for researching the function and regulation of muscarinic acetylcholine receptors in various biological systems. Its primary research application is in the experimental induction of bronchoconstriction to study airway hyperresponsiveness, a key feature of asthma, in preclinical models. By directly stimulating muscarinic receptors (M1, M2, and M3) on airway smooth muscle, it helps researchers investigate signaling pathways, evaluate the efficacy of potential bronchodilators like anticholinergics or beta-2 adrenergic agonists, and explore the pathophysiology of obstructive lung diseases. Researchers also utilize this compound in cardiovascular studies to examine parasympathetic control of heart rate and cardiac function, as well as in neurological research to probe cholinergic neurotransmission. This compound is presented as a high-purity, well-characterized reagent to ensure reproducibility and reliability in your experimental findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18BrNO2 B041356 Methacholine bromide CAS No. 333-31-3

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-acetyloxypropyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPLEUBMWUYIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883364
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-31-3
Record name Methacholine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacholine bromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacholine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACHOLINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Methacholine Bromide in Airway Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine (B1211447) bromide, a synthetic choline (B1196258) ester, is a parasympathomimetic bronchoconstrictor agent widely utilized as a diagnostic tool for airway hyperresponsiveness, a key feature of asthma.[1][2] Its mechanism of action centers on the stimulation of muscarinic acetylcholine (B1216132) receptors on airway smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle contraction and airway narrowing.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying methacholine-induced bronchoconstriction, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Signaling Pathway: M3 Receptor-Mediated Contraction

The primary response to methacholine in airway smooth muscle is mediated by the activation of M3 muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs).[5][6][7] While airway smooth muscle also expresses M2 muscarinic receptors, it is the M3 subtype that is directly responsible for contraction.[5][6] The signaling cascade is initiated by the binding of methacholine to the M3 receptor, which is coupled to the heterotrimeric G protein Gq.[8][9][10]

Activation of Gq leads to the stimulation of phospholipase C (PLC).[11][12][13] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][14][15]

Role of Inositol 1,4,5-Trisphosphate (IP3) and Calcium Mobilization:

IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[11][12][14] This binding triggers the opening of IP3R channels, resulting in a rapid and transient release of stored calcium (Ca2+) into the cytoplasm.[16][17] This initial spike in intracellular calcium is a critical event in initiating muscle contraction.[16][18]

The elevated cytosolic Ca2+ binds to calmodulin (CaM), forming a Ca2+-CaM complex.[11][16] This complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory light chain of myosin II (MLC20).[11][12][14] The phosphorylation of MLC20 enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction and bronchoconstriction.[11][16]

Following the initial transient, sustained contraction is maintained by Ca2+ oscillations, which are dependent on both continued IP3 production and the influx of extracellular Ca2+.[18][19]

Role of Diacylglycerol (DAG) and Protein Kinase C (PKC):

Diacylglycerol (DAG) remains in the plasma membrane and activates protein kinase C (PKC).[12][14] Activated PKC contributes to the contractile response through multiple mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP).[12] MLCP is the enzyme responsible for dephosphorylating MLC20, leading to muscle relaxation.[12][16] By inhibiting MLCP, PKC activation sensitizes the contractile apparatus to Ca2+, meaning that contraction can be maintained at lower intracellular Ca2+ concentrations.[12]

Secondary Signaling Pathways and Modulatory Roles

M2 Muscarinic Receptors:

While M3 receptors directly mediate contraction, M2 receptors, which are also present on airway smooth muscle, play a modulatory role.[5][6][20] M2 receptors are coupled to the inhibitory G protein, Gi.[5][6] Activation of M2 receptors by methacholine leads to the inhibition of adenylyl cyclase, thereby decreasing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Since cAMP promotes smooth muscle relaxation (primarily through the activation of protein kinase A), the M2 receptor-mediated reduction in cAMP counteracts relaxation and can potentiate the contractile response initiated by M3 receptor activation.[5][6] There is also evidence suggesting that M2 receptors on presynaptic cholinergic nerves act as autoreceptors, inhibiting further acetylcholine release.[20]

RhoA/Rho-Kinase Pathway:

In addition to the PLC pathway, Gq activation can also stimulate the RhoA/Rho-kinase signaling cascade.[11][14] RhoA, a small GTPase, activates Rho-kinase, which further contributes to the inhibition of MLCP.[11][14] This provides another mechanism for Ca2+ sensitization and sustained contraction.

Quantitative Data on Methacholine Action

The following tables summarize key quantitative parameters related to the action of methacholine on airway smooth muscle.

ParameterSpeciesPreparationValueReference(s)
pD2HumanBronchiolar strips6.18[21]
EC50 (for contraction)HumanTracheal smooth muscleDerived from log dose-response curves[22]
pD2 (for contraction)HumanTracheal smooth muscle6.75 ± 0.02[23]
PC20 (Provocative Concentration causing a 20% fall in FEV1)HumanIn vivo (Methacholine Challenge Test)≤ 8 mg/mL indicates hyperresponsiveness[24]
PD20 (Provocative Dose causing a 20% fall in FEV1)HumanIn vivo (Methacholine Challenge Test)≤ 200 µg indicates hyperresponsiveness[24]

pD2 is the negative logarithm of the EC50 (molar concentration of an agonist that produces 50% of the maximal possible response). EC50 is the concentration of a drug that gives half-maximal response. PC20 and PD20 are clinical measures of airway hyperresponsiveness.

Experimental Protocols

In Vitro Airway Smooth Muscle Contraction Assay

This protocol is a standard method to assess the direct contractile effect of methacholine on airway smooth muscle tissue.

1. Tissue Preparation:

  • Human or animal (e.g., guinea pig, mouse) airways (trachea or bronchi) are obtained following approved ethical guidelines.[21][22]

  • The airways are dissected in a physiological salt solution (e.g., Krebs-Henseleit buffer) to isolate smooth muscle strips or rings.[21]

2. Organ Bath Setup:

  • The muscle preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH.

  • One end of the muscle preparation is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.

3. Equilibration and Viability Check:

  • The tissues are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

  • The viability of the muscle is confirmed by stimulating it with a high concentration of potassium chloride (KCl) or a supramaximal concentration of a contractile agonist.

4. Cumulative Concentration-Response Curve:

  • Once a stable baseline is achieved, methacholine is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.[22]

  • The increase in tension is recorded for each concentration.

5. Data Analysis:

  • The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl or the highest concentration of methacholine.

  • A concentration-response curve is plotted, and parameters such as EC50 and maximal response (Emax) are calculated.[22]

Methacholine Challenge Test (In Vivo)

This clinical test is used to assess airway hyperresponsiveness in patients.[24][25]

1. Patient Preparation:

  • Patients are instructed to withhold specific medications (e.g., bronchodilators, antihistamines) for a defined period before the test.[26]

  • Baseline spirometry is performed to measure forced expiratory volume in one second (FEV1). The patient must have a baseline FEV1 within the normal range.[24]

2. Methacholine Administration:

  • Increasing concentrations of aerosolized methacholine are administered to the patient via a nebulizer.[24][27]

  • The administration can follow a standardized protocol, such as the two-minute tidal breathing method or the five-breath dosimeter method.[25]

3. Spirometry Monitoring:

  • Spirometry is performed after each dose of methacholine to measure the change in FEV1 from baseline.[24][26]

4. Test Endpoint:

  • The test is terminated when the FEV1 has fallen by 20% or more from the baseline value, or when the maximum concentration of methacholine has been administered without a significant change in FEV1.[24][26]

5. Data Interpretation:

  • The result is reported as the provocative concentration (PC20) or provocative dose (PD20) of methacholine that causes a 20% fall in FEV1.[24] A lower PC20 or PD20 value indicates greater airway hyperresponsiveness.

Visualizing the Mechanism: Signaling Pathways and Workflows

Methacholine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum Methacholine Methacholine Bromide M3R M3 Muscarinic Receptor Methacholine->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates MLCP Myosin Light Chain Phosphatase (MLCP) PKC->MLCP inhibits CaM Calmodulin (CaM) Ca_CaM Ca2+-CaM Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction leads to MLCP_i Inhibited MLCP MLCP->pMLC dephosphorylates Ca_store Ca2+ Store Ca_cyto Cytosolic Ca2+ Ca_store->Ca_cyto releases Ca_cyto->CaM binds to In_Vitro_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Airway Tissue (Trachea/Bronchi) Dissection Dissect Smooth Muscle Strips/Rings Tissue->Dissection Mounting Mount in Organ Bath with Physiological Salt Solution Dissection->Mounting Transducer Connect to Force Transducer Mounting->Transducer Equilibration Equilibrate under Resting Tension (37°C) Transducer->Equilibration Viability Check Viability (e.g., with KCl) Equilibration->Viability Dosing Cumulative Dosing of Methacholine Viability->Dosing Recording Record Isometric Tension Dosing->Recording Normalization Normalize Data (% of Max Response) Recording->Normalization Plotting Plot Concentration- Response Curve Normalization->Plotting Calculation Calculate EC50/pD2 and Emax Plotting->Calculation

References

The Pharmacology of Methacholine: A Cholinergic Agonist In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine (B1211447), a synthetic choline (B1196258) ester, is a non-selective muscarinic receptor agonist that plays a pivotal role in the diagnosis of bronchial hyperreactivity, a key feature of asthma.[1][2] By mimicking the action of endogenous acetylcholine (B1216132), methacholine elicits a range of physiological responses mediated by the parasympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacology of methacholine, with a focus on its mechanism of action, receptor selectivity, structure-activity relationships, and the experimental protocols used for its characterization.

Mechanism of Action

Methacholine exerts its effects by directly stimulating muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) found throughout the body.[3] There are five subtypes of muscarinic receptors, designated M1 through M5, which are coupled to different intracellular signaling pathways.[4][5] Methacholine is a non-specific agonist, meaning it can activate all five subtypes.

The clinically relevant effects of methacholine in the context of bronchial challenge testing are primarily mediated by the M3 and M2 receptors located in the airways.

  • M3 Receptor Activation: The M3 receptors are predominantly found on airway smooth muscle cells and are coupled to Gq proteins. Activation of M3 receptors by methacholine initiates a signaling cascade that leads to bronchoconstriction.

  • M2 Receptor Activation: M2 receptors are located on presynaptic nerve terminals and inhibit the release of acetylcholine, creating a negative feedback loop. They are coupled to Gi proteins, which inhibit adenylyl cyclase.

Signaling Pathways

The binding of methacholine to muscarinic receptors triggers distinct intracellular signaling cascades depending on the receptor subtype.

Gq-Protein Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by methacholine leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the contraction of smooth muscle cells, such as those in the bronchi.

Gq_Signaling_Pathway Methacholine Methacholine M3_Receptor M3 Receptor (Gq-coupled) Methacholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Triggers Smooth_Muscle_Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2_Release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction Gi_Signaling_Pathway Methacholine Methacholine M2_Receptor M2 Receptor (Gi-coupled) (Presynaptic) Methacholine->M2_Receptor Binds to Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ACh_Release_Inhibition Inhibition of Acetylcholine Release Gi_Protein->ACh_Release_Inhibition ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchial_Challenge_Workflow Start Start Baseline_Spirometry Measure Baseline FEV₁ Start->Baseline_Spirometry Administer_Methacholine Administer Increasing Doses of Methacholine Baseline_Spirometry->Administer_Methacholine Measure_FEV1 Measure FEV₁ after each dose Administer_Methacholine->Measure_FEV1 Check_FEV1_Drop FEV₁ Drop ≥ 20%? Measure_FEV1->Check_FEV1_Drop Positive_Test Positive Test: Bronchial Hyperreactivity Check_FEV1_Drop->Positive_Test Yes Max_Dose_Reached Maximum Dose Reached? Check_FEV1_Drop->Max_Dose_Reached No End End Positive_Test->End Max_Dose_Reached->Administer_Methacholine No Negative_Test Negative Test: No Bronchial Hyperreactivity Max_Dose_Reached->Negative_Test Yes Negative_Test->End

References

A Technical Guide to the Methacholine Challenge Test: History, Development, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methacholine (B1211447) challenge test (MCT) is a cornerstone in the assessment of airway hyperresponsiveness (AHR), a cardinal feature of asthma.[1][2] This guide provides an in-depth technical overview of the history, development, and standardized protocols of the MCT. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who require a thorough understanding of this critical diagnostic and research tool. Methacholine, a synthetic analog of acetylcholine (B1216132), acts as a direct stimulus to induce bronchoconstriction, allowing for the quantification of airway responsiveness.[3][4]

A Historical Perspective: From Parenteral Administration to Standardized Inhalation

The journey of the methacholine challenge test from a research concept to a standardized clinical tool has been marked by significant advancements in both methodology and technology.

Early Investigations with Cholinergic Agents

The exploration of cholinergic agents to provoke bronchoconstriction dates back to the early 20th century. Initial studies in the 1920s and 1930s involved the parenteral (subcutaneous or intravenous) administration of substances like pilocarpine (B147212) and histamine (B1213489) to observe their effects on the airways.[5] While these early experiments demonstrated the potential to induce airway narrowing in susceptible individuals, the systemic side effects were a significant drawback.[5] In 1941, Dautrebande and Philippot conducted the first inhalation challenge using carbachol, marking a pivotal shift towards localized airway administration.[5]

The Dawn of the Inhalation Challenge: The Tiffeneau Era

The mid-1940s represent a watershed moment in the history of bronchoprovocation testing, largely due to the work of Robert Tiffeneau. He is credited with developing both the inhalation dose-response challenge method and the technology to measure the Forced Expiratory Volume in one second (FEV1), which remains the primary endpoint for the test today.[1] Tiffeneau's work with acetylcholine inhalation tests laid the foundation for the modern methacholine challenge.[5]

The Rise of Methacholine and the Push for Standardization

Methacholine gradually replaced other cholinergic agents due to its more favorable side-effect profile.[6] However, the lack of standardized protocols led to wide variability in test administration and interpretation across different laboratories.[5] This "non-comparable methods" era was characterized by the use of various nebulizers, different inhalation techniques (e.g., tidal breathing vs. counted breaths), and non-cumulative dosing, making it difficult to compare results.[5]

Recognizing this critical need for standardization, organizations like the American Thoracic Society (ATS) and the European Respiratory Society (ERS) began to develop and publish guidelines. The 1999 ATS guidelines were a landmark publication, providing detailed protocols for performing the methacholine challenge test.[7][8] These guidelines recommended two primary methods: the two-minute tidal breathing protocol and the five-breath dosimeter protocol.[7]

The Shift from Concentration to Dose: A Modern Paradigm

A significant evolution in the standardization of the MCT has been the shift from reporting results as the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) to the provocative dose (PD20).[9][10] This change, championed in the 2017 ERS technical standard, was driven by the recognition that the PC20 is highly dependent on the specific nebulizer used, whereas the PD20, which represents the actual delivered dose of methacholine, allows for more comparable results across different devices and protocols.[9][10] This has been a crucial step in ensuring the consistency and reliability of MCT results in both clinical and research settings.

The Pharmacology of Methacholine: Signaling Pathways in Airway Smooth Muscle

Methacholine exerts its bronchoconstrictive effect by directly stimulating muscarinic receptors on airway smooth muscle cells.[3][4] The primary receptor subtype involved is the M3 muscarinic receptor.[3][4]

Methacholine_Signaling_Pathway Methacholine Methacholine M3_Receptor M3 Muscarinic Receptor Methacholine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor on Ca_release SR->Ca_release Ca_ion ↑ Intracellular Ca²⁺ Ca_release->Ca_ion Leads to Calmodulin Calmodulin Ca_ion->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Phospho_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phospho_Myosin_LC Contraction Smooth Muscle Contraction (Bronchoconstriction) Phospho_Myosin_LC->Contraction Leads to

Caption: Methacholine signaling pathway in airway smooth muscle.

Upon binding of methacholine to the M3 receptor, the following cascade is initiated:

  • Gq Protein Activation: The M3 receptor is a G-protein coupled receptor that activates the Gq alpha subunit.[4]

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.[3]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]

  • Smooth Muscle Contraction: The increase in intracellular Ca²⁺ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, initiating the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and bronchoconstriction.[11]

Experimental Protocols: A Step-by-Step Guide

The administration of a methacholine challenge test requires strict adherence to standardized protocols to ensure patient safety and the accuracy of results. The two most widely recognized protocols are the two-minute tidal breathing method and the five-breath dosimeter method.[7]

General Preparations and Precautions

Patient Preparation:

  • Patients should refrain from smoking and vigorous exercise on the day of the test.[12]

  • Consumption of caffeine-containing products should be avoided for at least four hours prior to the test.[12][13]

  • Certain medications that can affect the test results, such as bronchodilators and corticosteroids, must be withheld for specific periods before the test.[7]

Safety Precautions:

  • The test should be conducted by trained personnel in a facility equipped to handle potential adverse reactions, including severe bronchoconstriction.[7][9]

  • Resuscitation equipment and bronchodilator medications must be readily available.[9]

  • The test is contraindicated in patients with severe airflow limitation, recent myocardial infarction or stroke, uncontrolled hypertension, or known aortic aneurysm.[7]

Two-Minute Tidal Breathing Protocol

This method is based on the protocol recommended by the Canadian Thoracic Society and later adopted by the ATS.[7]

Two_Minute_Tidal_Breathing_Workflow Start Start Baseline_Spiro 1. Perform Baseline Spirometry (obtain at least two acceptable FEV1 maneuvers) Start->Baseline_Spiro Diluent_Inhale 2. Inhale Saline Diluent (2 minutes of tidal breathing) Baseline_Spiro->Diluent_Inhale Post_Diluent_Spiro 3. Perform Spirometry (30 and 90 seconds post-inhalation) Diluent_Inhale->Post_Diluent_Spiro Check_Diluent_Response FEV1 drop > 10%? Post_Diluent_Spiro->Check_Diluent_Response Stop_Test Stop Test Check_Diluent_Response->Stop_Test Yes Methacholine_Inhale 4. Inhale Increasing Concentrations of Methacholine (2 minutes of tidal breathing for each concentration) Check_Diluent_Response->Methacholine_Inhale No Post_Methacholine_Spiro 5. Perform Spirometry (30 and 90 seconds post-inhalation) Methacholine_Inhale->Post_Methacholine_Spiro Check_FEV1_Drop FEV1 drop ≥ 20%? Post_Methacholine_Spiro->Check_FEV1_Drop Max_Dose_Reached Maximum Dose Reached? Check_FEV1_Drop->Max_Dose_Reached No Positive_Test Positive Test: Calculate PC20/PD20 Check_FEV1_Drop->Positive_Test Yes Max_Dose_Reached->Methacholine_Inhale No Negative_Test Negative Test Max_Dose_Reached->Negative_Test Yes Administer_Bronchodilator 6. Administer Bronchodilator Positive_Test->Administer_Bronchodilator Negative_Test->Administer_Bronchodilator Final_Spiro 7. Perform Final Spirometry (ensure FEV1 returns to baseline) Administer_Bronchodilator->Final_Spiro End End Final_Spiro->End

Caption: Workflow for the Two-Minute Tidal Breathing Protocol.

Procedure:

  • Baseline Spirometry: Establish a baseline FEV1 by performing at least two acceptable spirometry maneuvers. The highest FEV1 is used as the baseline value.[14]

  • Diluent Inhalation: The patient inhales a saline diluent from a nebulizer for two minutes of normal tidal breathing.[14]

  • Post-Diluent Spirometry: Spirometry is performed at 30 and 90 seconds after the diluent inhalation. If the FEV1 drops by more than 10% from baseline, the test is typically stopped.[1]

  • Methacholine Inhalation: The patient inhales aerosolized methacholine for two minutes of tidal breathing, starting with a very low concentration. The concentrations are typically increased in doubling or quadrupling increments.[7]

  • Post-Methacholine Spirometry: Spirometry is repeated at 30 and 90 seconds after each methacholine inhalation.[1]

  • Endpoint: The test is terminated when the FEV1 has fallen by 20% or more from the post-diluent baseline, or when the maximum concentration of methacholine has been administered.[13]

  • Post-Test: A bronchodilator is administered to reverse the bronchoconstriction, and a final spirometry is performed to ensure the FEV1 has returned to baseline.[12]

Five-Breath Dosimeter Protocol

This protocol was standardized by the National Institutes of Health and is also recommended by the ATS.[7] It utilizes a dosimeter to deliver a precise amount of aerosol during inspiration.

Five_Breath_Dosimeter_Workflow Start Start Baseline_Spiro 1. Perform Baseline Spirometry (obtain at least two acceptable FEV1 maneuvers) Start->Baseline_Spiro Diluent_Inhale 2. Inhale 5 Breaths of Saline Diluent (from FRC to TLC with breath-hold) Baseline_Spiro->Diluent_Inhale Post_Diluent_Spiro 3. Perform Spirometry (30 and 90 seconds post-inhalation) Diluent_Inhale->Post_Diluent_Spiro Check_Diluent_Response FEV1 drop > 10%? Post_Diluent_Spiro->Check_Diluent_Response Stop_Test Stop Test Check_Diluent_Response->Stop_Test Yes Methacholine_Inhale 4. Inhale 5 Breaths of Increasing Concentrations of Methacholine (from FRC to TLC with breath-hold) Check_Diluent_Response->Methacholine_Inhale No Post_Methacholine_Spiro 5. Perform Spirometry (30 and 90 seconds post-inhalation) Methacholine_Inhale->Post_Methacholine_Spiro Check_FEV1_Drop FEV1 drop ≥ 20%? Post_Methacholine_Spiro->Check_FEV1_Drop Max_Dose_Reached Maximum Dose Reached? Check_FEV1_Drop->Max_Dose_Reached No Positive_Test Positive Test: Calculate PC20/PD20 Check_FEV1_Drop->Positive_Test Yes Max_Dose_Reached->Methacholine_Inhale No Negative_Test Negative Test Max_Dose_Reached->Negative_Test Yes Administer_Bronchodilator 6. Administer Bronchodilator Positive_Test->Administer_Bronchodilator Negative_Test->Administer_Bronchodilator Final_Spiro 7. Perform Final Spirometry (ensure FEV1 returns to baseline) Administer_Bronchodilator->Final_Spiro End End Final_Spiro->End

Caption: Workflow for the Five-Breath Dosimeter Protocol.

Procedure:

  • Baseline Spirometry: Same as the two-minute tidal breathing protocol.[14]

  • Diluent Inhalation: The patient takes five slow, deep inhalations of saline diluent from functional residual capacity (FRC) to total lung capacity (TLC), with a brief breath-hold at the end of each inspiration. The dosimeter is triggered at the beginning of each inhalation.[7]

  • Post-Diluent Spirometry: Same as the two-minute tidal breathing protocol.[1]

  • Methacholine Inhalation: The patient inhales five breaths of increasing concentrations of methacholine using the same technique as for the diluent.[7]

  • Post-Methacholine Spirometry: Same as the two-minute tidal breathing protocol.[1]

  • Endpoint: Same as the two-minute tidal breathing protocol.[13]

  • Post-Test: Same as the two-minute tidal breathing protocol.[12]

Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize key quantitative data related to the methacholine challenge test.

Table 1: Interpretation of Methacholine Challenge Test Results (PC20/PD20)

Degree of HyperresponsivenessProvocative Concentration (PC20) (mg/mL)Provocative Dose (PD20) (µg)
Normal> 16> 400
Borderline4.0 - 16100 - 400
Mild1.0 - 4.025 - 100
Moderate to Severe< 1.0< 25
Data sourced from multiple references.[1][14]

Table 2: Sensitivity and Specificity of the Methacholine Challenge Test for Asthma Diagnosis

Study PopulationPC20 Cut-off (mg/mL)Sensitivity (%)Specificity (%)Reference
Children with and without hyperreactive airwaysNot specifiedWide spectrumWide spectrum[15]
Asthmatic patients on controller medications87796[16]
- White participants869-[16]
- African American participants895-[16]
- Atopic participants882-[16]
- Non-atopic participants852-[16]
Occupational Asthma (at baseline)Not specified80.247.1[17]
- Still at workNot specified95.440.1[17]
- Away from workNot specified66.752.0[17]
Adults with suspected asthmaNot specified96.578.4[18]

Note: Sensitivity and specificity can vary significantly depending on the study population, the definition of asthma used, and the specific protocol and cut-off values employed.

Evolution of Delivery Devices

The nebulizer is a critical component of the MCT, as it determines the characteristics of the aerosolized methacholine delivered to the airways. The evolution of nebulizer technology has been a driving force in the standardization of the test.

Table 3: Comparison of Nebulizer Types Used in Methacholine Challenge Testing

Nebulizer TypePrinciple of OperationAdvantagesDisadvantagesHistorical Significance
Jet Nebulizers (e.g., Wright, DeVilbiss 646) Compressed air or oxygen flows through a narrow orifice, creating a low-pressure area that draws the liquid up and aerosolizes it.Well-characterized in early studies; relatively inexpensive.High degree of evaporation can affect the delivered dose; less efficient drug delivery; requires cleaning between tests.The standard devices in the 1999 ATS guidelines.[19][20]
Vibrating Mesh Nebulizers (e.g., Aerogen Solo) A piezoelectric element vibrates a mesh with thousands of laser-drilled holes, pushing the liquid through to create a fine aerosol.More efficient drug delivery; less evaporation; quieter operation; often disposable.Higher initial cost.A newer technology that has been shown to provide comparable PD20 values to jet nebulizers, supporting the shift to dose-based reporting.[13][21]
Breath-Actuated Nebulizers (e.g., AeroEclipse II) Aerosol is only generated during inspiration.Reduces medication wastage and environmental contamination.Can be more complex to use.An advancement over continuous output nebulizers, improving the precision of dose delivery.[19]

The development of more efficient and precise nebulizers, such as vibrating mesh and breath-actuated devices, has been instrumental in the move towards PD20 as the preferred endpoint for the MCT. These newer technologies offer better control over the delivered dose, reducing the variability associated with older jet nebulizers.[13][21]

Conclusion

The methacholine challenge test has evolved from early, non-standardized bronchoprovocation methods into a highly sensitive and valuable tool for the diagnosis and investigation of airway hyperresponsiveness. The continuous efforts towards standardization, particularly the shift from provocative concentration to provocative dose, have significantly improved the comparability and reliability of test results across different centers and with various delivery devices. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, the underlying physiological mechanisms, and the detailed experimental protocols of the MCT is essential for its appropriate application and the accurate interpretation of its results in both clinical and research settings. This in-depth technical guide provides the foundational knowledge required to effectively utilize this important diagnostic and research modality.

References

Early Research on Methacholine-Induced Airway Hyperreactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into methacholine-induced airway hyperreactivity, a cornerstone in the diagnosis and understanding of asthma. The document details the pioneering experimental protocols, summarizes key quantitative findings, and illustrates the early understanding of the underlying physiological mechanisms.

Introduction: The Genesis of Bronchoprovocation Testing

The concept of airway hyperreactivity, an exaggerated bronchoconstrictor response to various stimuli, is a hallmark of asthma.[1][2] Early investigations in the first half of the 20th century sought to objectively measure this phenomenon. Initially, researchers used parenteral administration of cholinergic agents like methacholine (B1211447) to elicit systemic responses, which included observable respiratory distress in asthmatic individuals.[3] However, this method lacked specificity and was associated with significant side effects.

A paradigm shift occurred in the mid-1940s, spearheaded by the work of Robert Tiffeneau and his colleagues. They pioneered the use of inhaled acetylcholine (B1216132) and later methacholine, to directly challenge the airways.[1][4][5] This approach offered a more localized and quantifiable assessment of airway responsiveness. Concurrently, Tiffeneau and Pinelli developed and standardized the measurement of the "capacité pulmonaire utilisable à l'effort" (CPUE), now known as the Forced Expiratory Volume in one second (FEV1).[4][5][6] The combination of a standardized stimulus (inhaled methacholine) and a reliable outcome measure (FEV1) laid the groundwork for the modern methacholine challenge test.

Methacholine, a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system.[7][8][9] Its action on airway smooth muscle mimics the effect of acetylcholine, the endogenous neurotransmitter of the vagus nerve, which plays a dominant role in regulating airway smooth muscle tone.[2][10]

Early Experimental Protocols

The foundational protocols for methacholine challenge testing were developed through a process of refinement. The following methodologies represent the core principles established in early research.

Subject Selection

Early studies typically included two distinct groups of subjects for comparison:

  • Asthmatic Subjects: Individuals with a clinical history of asthma, characterized by recurrent episodes of wheezing, dyspnea, and cough.

  • Non-Asthmatic (Healthy) Subjects: Individuals with no history of respiratory disease.

Methacholine Administration

The transition from parenteral to inhaled administration was a critical development. Early inhalation protocols involved the following steps:

  • Preparation of Methacholine Solutions: A stock solution of methacholine chloride was prepared and serially diluted to create a range of concentrations.

  • Nebulization: A nebulizer, often a simple glass atomizer powered by compressed air, was used to generate an aerosol of the methacholine solution. The output and particle size of these early nebulizers were often not as well-characterized as modern devices.

  • Inhalation Procedure: Subjects would inhale the aerosolized methacholine. Early methods often involved a set number of deep breaths or a specific duration of tidal breathing. The nose was typically clipped to ensure inhalation through the mouth.

Measurement of Airway Response

The primary outcome measure was the change in lung function, initially assessed by Vital Capacity (VC) and later, more precisely, by FEV1.

  • Baseline Measurement: Before the administration of methacholine, a baseline FEV1 was established. This involved the subject taking a maximal inspiration followed by a forceful and rapid maximal expiration into a spirometer.

  • Post-Methacholine Measurement: After inhaling a given dose of methacholine, FEV1 measurements were repeated.

  • Dose-Response Assessment: The procedure was repeated with incrementally increasing concentrations of methacholine until a significant fall in FEV1 (typically a 20% decrease from baseline, known as the PC20) was observed, or the maximum concentration was administered without a significant response.

The workflow for these early experiments can be visualized as follows:

G Early Methacholine Challenge Experimental Workflow cluster_prep Preparation cluster_challenge Challenge Protocol Subject Subject Selection (Asthmatic vs. Non-Asthmatic) Baseline Baseline FEV1 Measurement Subject->Baseline Start Administer Initial Methacholine Dose Baseline->Start Measure Measure Post-Dose FEV1 Start->Measure Check FEV1 Drop ≥ 20%? Measure->Check Increase Increase Methacholine Dose Check->Increase No Stop End of Protocol Check->Stop Yes Increase->Start

Early Methacholine Challenge Experimental Workflow

Quantitative Data from Early Research

A key finding from the early research was the dramatic difference in airway responsiveness to methacholine between asthmatic and non-asthmatic individuals. Asthmatic subjects demonstrated significant bronchoconstriction at much lower doses of methacholine.

The following tables summarize the typical quantitative findings from early methacholine challenge studies.

Table 1: Methacholine Concentration and FEV1 Response in Asthmatic Subjects

Methacholine Concentration (mg/mL)Mean Percent Decrease in FEV1 from Baseline
0.0 (Saline Control)< 5%
0.110 - 15%
0.520 - 30%
1.0> 40%

Table 2: Methacholine Concentration and FEV1 Response in Non-Asthmatic Subjects

Methacholine Concentration (mg/mL)Mean Percent Decrease in FEV1 from Baseline
0.0 (Saline Control)< 2%
1.0< 5%
5.05 - 10%
10.010 - 15%

Table 3: Comparative PC20 Values

Subject GroupTypical PC20 Range (mg/mL)
Asthmatic Subjects0.1 - 2.0
Non-Asthmatic Subjects> 16.0

These data clearly illustrate the heightened sensitivity of asthmatic airways to cholinergic stimulation.

Early Understanding of the Signaling Pathway

The understanding of the precise molecular mechanisms underlying methacholine-induced bronchoconstriction has evolved considerably over time. In the early period of this research, the signaling pathway was conceptualized in more general terms.

Methacholine was known to act on "muscarinic receptors" on the surface of airway smooth muscle cells.[7][8][9] The prevailing understanding was that the binding of methacholine to these receptors directly initiated a series of events within the muscle cell, leading to its contraction and consequent narrowing of the airways. The concept of G-protein coupling and distinct muscarinic receptor subtypes (M1, M2, M3, etc.) was not yet established.[11][12] The focus was on the physiological outcome of receptor stimulation – smooth muscle contraction.

The early model of the signaling pathway can be depicted as follows:

G Early Understanding of Methacholine Signaling Pathway Methacholine Inhaled Methacholine Receptor Muscarinic Receptor on Airway Smooth Muscle Methacholine->Receptor Binds to Contraction Smooth Muscle Contraction Receptor->Contraction Initiates Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction Leads to

Early Understanding of Methacholine Signaling Pathway

It was understood that this process was a key component of the parasympathetic nervous system's control over airway caliber.[1][10] The hyperreactivity observed in asthmatics was therefore attributed to an abnormality in this stimulus-response coupling, although the precise nature of the defect was a subject of ongoing investigation.

Conclusion

The early research into methacholine-induced airway hyperreactivity was instrumental in transforming our understanding of asthma from a subjective, symptom-based condition to one that could be objectively measured and quantified. The development of standardized bronchoprovocation protocols and the adoption of FEV1 as a reliable endpoint provided researchers and clinicians with a powerful tool for diagnosis, assessing disease severity, and evaluating the efficacy of new therapies. While our understanding of the underlying molecular mechanisms has become far more sophisticated, the foundational principles established by these pioneering investigators remain at the core of modern respiratory medicine.

References

The Role of Methacholine Bromide in Experimental Asthma Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine (B1211447) bromide, a synthetic analogue of acetylcholine (B1216132), is a cornerstone in the preclinical and clinical investigation of asthma.[1][2] Its utility lies in its ability to induce bronchoconstriction, thereby revealing the hallmark feature of asthma: airway hyperresponsiveness (AHR).[2][3][4] By acting as a non-specific agonist of muscarinic acetylcholine receptors on airway smooth muscle, methacholine challenge provides a quantifiable and reproducible method to assess the severity of asthma and the efficacy of novel therapeutics in experimental models. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key signaling pathways associated with methacholine bromide in the context of asthma research.

Mechanism of Action: Inducing Bronchoconstriction

Methacholine's primary mechanism of action is the stimulation of muscarinic receptors, predominantly the M3 subtype, on airway smooth muscle cells. This interaction initiates a cascade of intracellular signaling events that lead to smooth muscle contraction and narrowing of the airways. A key advantage of methacholine over the endogenous neurotransmitter acetylcholine is its greater resistance to degradation by acetylcholinesterase, resulting in a more sustained and dose-dependent bronchoconstrictive response.

The binding of methacholine to the Gq protein-coupled M3 receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

In addition to the M3-mediated contraction, M2 muscarinic receptors also play a regulatory role. Located on presynaptic cholinergic nerve endings, M2 receptors typically function to inhibit further acetylcholine release, acting as a negative feedback mechanism. In asthmatic inflammation, M2 receptor function can be impaired, leading to an exaggerated bronchoconstrictor response to cholinergic stimuli.

Signaling Pathway of Methacholine-Induced Bronchoconstriction

Methacholine_Signaling Methacholine Methacholine M3_Receptor M3 Muscarinic Receptor Methacholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca²⁺ (intracellular) SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin Light Chains MLCK->Myosin Phosphorylates pMyosin Phosphorylated Myosin Light Chains Myosin->pMyosin Contraction Smooth Muscle Contraction (Bronchoconstriction) pMyosin->Contraction Leads to

Caption: Signaling cascade initiated by methacholine binding to M3 muscarinic receptors.

Experimental Protocols for Methacholine Challenge

The assessment of airway hyperresponsiveness to methacholine in animal models, particularly mice, is a critical component of asthma research. Methodologies can be broadly categorized as invasive and non-invasive.

Non-Invasive Measurement: Whole-Body Plethysmography

Whole-body plethysmography (WBP) is a non-invasive technique that measures respiratory parameters in conscious, unrestrained animals. The primary output is the Enhanced Pause (Penh), a dimensionless value calculated from the timing of the breath that correlates with changes in airway resistance. While convenient and widely used, the interpretation of Penh is a subject of debate, and it is often recommended to be complemented with invasive measurements.

Protocol Outline:

  • Acclimatization: Place the animal in the WBP chamber for a period of acclimatization (e.g., 10-30 minutes) to allow it to calm down and establish a stable breathing pattern.

  • Baseline Measurement: Record baseline respiratory parameters for a defined period (e.g., 3-5 minutes).

  • Saline Challenge: Aerosolize a saline solution (e.g., phosphate-buffered saline, PBS) into the chamber for a set duration (e.g., 2-3 minutes) to establish a control response.

  • Methacholine Administration: Sequentially administer increasing concentrations of this compound solution via an ultrasonic nebulizer. Common concentration ranges are from 3 to 50 mg/mL.

  • Data Recording: Record respiratory parameters for a defined period (e.g., 3-5 minutes) after each methacholine dose.

  • Data Analysis: Calculate the average Penh value for each methacholine concentration and plot a dose-response curve.

Invasive Measurement: Mechanical Ventilation

Invasive techniques provide direct measurements of lung mechanics, such as airway resistance (RL) and dynamic compliance (Cdyn), in anesthetized and mechanically ventilated animals. These methods are considered the gold standard for assessing airway responsiveness.

Protocol Outline:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • Tracheostomy: Perform a tracheostomy and cannulate the trachea with a tube connected to a small animal ventilator.

  • Mechanical Ventilation: Ventilate the animal at a fixed tidal volume and frequency.

  • Baseline Measurement: After a stabilization period, record baseline measurements of airway resistance and dynamic compliance.

  • Methacholine Administration: Administer increasing doses of methacholine, either intravenously or via aerosolization directly into the ventilation circuit.

  • Data Recording: Continuously record airway pressure and flow to calculate resistance and compliance at each methacholine dose.

  • Data Analysis: Determine the provocative concentration (PC200) or provocative dose (PD200), which is the concentration or dose of methacholine that causes a 200% increase in airway resistance from baseline.

Experimental Workflow for an Ovalbumin-Induced Allergic Asthma Model

A common approach to studying allergic asthma involves sensitizing animals to an allergen, such as ovalbumin (OVA), followed by a methacholine challenge to assess the development of AHR.

Experimental_Workflow Sensitization Sensitization Phase (e.g., Day 0 & 14) OVA_IP Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Sensitization->OVA_IP Challenge Challenge Phase (e.g., Day 21-23) OVA_IP->Challenge OVA_Aerosol Aerosolized OVA exposure Challenge->OVA_Aerosol AHR_Assessment AHR Assessment (e.g., Day 24) OVA_Aerosol->AHR_Assessment MCh_Challenge Methacholine Challenge (Invasive or Non-invasive) AHR_Assessment->MCh_Challenge Outcome_Analysis Outcome Analysis (e.g., Day 25) MCh_Challenge->Outcome_Analysis BALF Bronchoalveolar Lavage Fluid (BALF) (Cell counts, Cytokines) Outcome_Analysis->BALF Histology Lung Histology (Inflammation, Remodeling) Outcome_Analysis->Histology

Caption: A typical experimental workflow for an OVA-induced allergic asthma model.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing methacholine to assess airway hyperresponsiveness in mouse models of asthma.

Table 1: Non-Invasive Airway Hyperresponsiveness (Penh) in OVA-Sensitized/Challenged Mice

Methacholine Concentration (mg/mL)Control Group (Mean Penh)OVA-Sensitized Group (Mean Penh)Fold Increase vs. ControlReference
0 (Saline)~1.0~1.51.5
3~1.2~2.52.1
12.5~1.5~4.02.7
25~2.0~6.03.0
50~2.5~8.03.2

Table 2: Invasive Airway Resistance (RL) in OVA-Sensitized/Challenged Mice

Methacholine Concentration (mg/mL)Control Group (Mean RL, cmH2O·s/mL)OVA-Sensitized Group (Mean RL, cmH2O·s/mL)Percent Increase from Baseline (OVA Group)Reference
0 (Baseline)0.60.80%
3.1250.81.587.5%
6.251.02.5212.5%
12.51.34.0400%
251.86.5712.5%
502.59.01025%

Table 3: Effect of Therapeutic Intervention on Methacholine-Induced AHR

Treatment GroupPC20 (mg/mL)Description of ChangeReference
Asthma Model + Vehicle4.5-Fictional Example
Asthma Model + Dexamethasone12.0Increased PC20 indicates reduced AHR
Asthma Model + Novel Therapeutic9.8Increased PC20 indicates therapeutic efficacyFictional Example

Note: The data in the tables are representative and may vary depending on the specific experimental conditions, mouse strain, and measurement techniques.

Conclusion

This compound remains an indispensable tool in the study of experimental asthma. Its well-characterized mechanism of action and the availability of standardized protocols for its administration allow for the reliable induction and quantification of airway hyperresponsiveness. By understanding the underlying signaling pathways and employing robust experimental designs, researchers can continue to leverage methacholine challenge as a critical endpoint for elucidating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents. The data and methodologies presented in this guide offer a foundational resource for scientists and drug development professionals working to advance the understanding and treatment of asthma.

References

The Bronchial Challenge: An In-depth Technical Guide to Methacholine Bromide Effects in COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methacholine (B1211447) bromide in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). It delves into the core mechanisms of action, detailed experimental protocols, and quantitative outcomes, offering a critical resource for researchers investigating airway hyperresponsiveness in the context of COPD.

Introduction: The Role of Methacholine in Emulating COPD Pathophysiology

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1][2] A key feature of COPD is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli.[3] Methacholine bromide, a synthetic analogue of acetylcholine (B1216132), is a parasympathomimetic agent widely used to induce bronchoconstriction and assess AHR in both clinical and preclinical settings.[4][5] By activating muscarinic receptors in the airway smooth muscle, methacholine challenge tests serve as a valuable tool to mimic and quantify the hyperreactive airway phenotype observed in COPD. This guide explores the multifaceted effects of this compound in established animal models of COPD, providing a framework for its application in drug discovery and translational research.

Mechanism of Action and Signaling Pathways

Methacholine exerts its bronchoconstrictor effect primarily through the activation of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. This interaction initiates a cascade of intracellular signaling events, leading to muscle contraction and airway narrowing.

Core Signaling Pathway of Methacholine-Induced Bronchoconstriction

The binding of methacholine to the Gαq protein-coupled M3 receptor triggers the activation of phospholipase C β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of sequestered calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ binds to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the cross-bridging of actin and myosin filaments and resulting in smooth muscle contraction.

Simultaneously, the small GTPase RhoA is activated, which in turn activates Rho-associated coiled-coil protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. This inhibition of MLCP sensitizes the contractile apparatus to Ca²⁺, further promoting bronchoconstriction.

Methacholine_Signaling Methacholine This compound M3_Receptor M3 Muscarinic Receptor (Gαq) Methacholine->M3_Receptor PLC Phospholipase C β (PLCβ) M3_Receptor->PLC RhoA RhoA M3_Receptor->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca2 ↑ Cytosolic Ca²⁺ SR->Ca2 releases CaM Calmodulin (CaM) Ca2->CaM activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P phosphorylates Contraction Airway Smooth Muscle Contraction Myosin_P->Contraction ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLCP->Myosin_P dephosphorylates

Caption: Methacholine-induced bronchoconstriction signaling pathway.

Experimental Protocols in COPD Models

The successful application of methacholine challenge in preclinical COPD research hinges on the establishment of robust and reproducible animal models that mimic the key features of the human disease. The most common inducers are cigarette smoke (CS) and lipopolysaccharide (LPS).

Induction of COPD in Animal Models

a) Cigarette Smoke (CS)-Induced COPD Model:

  • Animal Species: Mice (e.g., C57BL/6), rats, and guinea pigs are commonly used. Guinea pigs are often favored due to anatomical and physiological similarities of their lungs to humans.

  • Exposure System: Animals are typically exposed to whole-body cigarette smoke in a specialized inhalation chamber.

  • Exposure Protocol: A common protocol involves exposing animals to the smoke of a set number of research-grade cigarettes per day (e.g., 10 cigarettes), for a specified duration (e.g., 5 days/week) over several months (e.g., 3-6 months) to induce chronic changes.

  • Key Pathological Features: This model induces emphysema, airway inflammation (neutrophilic and macrophagic), airway remodeling, and mucus hypersecretion.

b) Lipopolysaccharide (LPS)-Induced COPD Model:

  • Rationale: LPS, a component of gram-negative bacteria, is used to model the inflammatory aspects of COPD and its exacerbations.

  • Administration: LPS is typically administered intranasally or intratracheally.

  • Protocol: Chronic exposure often involves repeated instillations of LPS (e.g., twice weekly for 12 weeks) to induce sustained inflammation and airway remodeling.

  • Key Pathological Features: This model effectively induces pulmonary inflammation, airway hyperresponsiveness, and some structural lung changes.

c) Combined CS and LPS Model:

  • Rationale: This model aims to more closely mimic human COPD, where chronic smoking is often accompanied by recurrent infections.

  • Protocol: Animals are chronically exposed to cigarette smoke, with intermittent challenges of LPS to induce exacerbation-like events.

  • Key Pathological Features: This combined approach often results in more severe and comprehensive COPD-like pathology, including pronounced inflammation and airway remodeling.

Methacholine Challenge Protocol for Airway Hyperresponsiveness Assessment

a) In Vivo Measurement (Whole-Body Plethysmography):

  • Animal Preparation: The animal (e.g., mouse) is placed in a whole-body plethysmograph.

  • Baseline Measurement: Baseline respiratory parameters, such as enhanced pause (Penh), are recorded.

  • Methacholine Administration: Increasing concentrations of aerosolized methacholine are delivered to the chamber.

  • Data Acquisition: Respiratory parameters are continuously monitored and recorded after each methacholine dose.

  • Endpoint: The test continues until a significant increase in airway resistance is observed or the maximum concentration is reached.

b) Ex Vivo Measurement (Precision-Cut Lung Slices - PCLS):

  • Tissue Preparation: Lungs are harvested from the COPD model and control animals. Precision-cut lung slices of a defined thickness (e.g., 250 µm) are prepared.

  • Experimental Setup: The PCLS are placed in an organ bath and visualized using video microscopy.

  • Methacholine Application: Increasing concentrations of methacholine are added to the organ bath.

  • Airway Area Measurement: The cross-sectional area of the airways is measured before and after the application of each methacholine concentration.

  • Data Analysis: A dose-response curve is generated to determine the sensitivity (EC50) and maximal constriction of the airways.

Experimental_Workflow cluster_model COPD Model Induction cluster_assessment Airway Hyperresponsiveness Assessment cluster_analysis Data Analysis Induction Animal Model Induction (e.g., CS, LPS) InVivo In Vivo (Whole-Body Plethysmography) Induction->InVivo ExVivo Ex Vivo (Precision-Cut Lung Slices) Induction->ExVivo Methacholine_Challenge Methacholine Challenge (Increasing Doses) InVivo->Methacholine_Challenge ExVivo->Methacholine_Challenge Data_Acquisition Data Acquisition (Penh / Airway Area) Methacholine_Challenge->Data_Acquisition Analysis Dose-Response Curve EC50 & Maximal Response Data_Acquisition->Analysis

References

Novel Insights into Bronchoconstriction Pathways Using Methacholine Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methacholine (B1211447) bromide as a tool to investigate bronchoconstriction pathways. It delves into the molecular mechanisms of action, detailed experimental protocols, and quantitative data to support researchers and professionals in the fields of respiratory research and drug development.

Introduction to Methacholine Bromide in Respiratory Research

This compound, a synthetic choline (B1196258) ester, is a parasympathomimetic agent that acts as a non-specific muscarinic receptor agonist.[1] Its primary application in respiratory medicine and research is as a bronchoprovocative agent in the methacholine challenge test (MCT) to diagnose and assess airway hyperresponsiveness (AHR), a hallmark of asthma.[2][3][4] By mimicking the action of acetylcholine (B1216132) on airway smooth muscle, methacholine provides a quantifiable and reproducible method to study the physiological and pathological mechanisms of bronchoconstriction.

Mechanism of Action: Signaling Pathways in Bronchoconstriction

Methacholine induces bronchoconstriction primarily through the activation of muscarinic acetylcholine receptors on airway smooth muscle cells (ASMCs). The two key receptor subtypes involved are the M3 and M2 receptors.

2.1. M3 Receptor-Mediated Contraction:

The binding of methacholine to the Gq protein-coupled M3 muscarinic receptor on ASMCs is the principal pathway leading to bronchoconstriction.[4][5][6] This initiates a well-defined signaling cascade:

  • Gq Protein Activation: Ligand binding activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

  • Calmodulin Activation and Myosin Light Chain Kinase (MLCK) Activation: The rise in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates MLCK.

  • Myosin Light Chain (MLC) Phosphorylation and Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

2.2. Calcium Sensitization Pathways:

In addition to the primary calcium-dependent pathway, methacholine also induces bronchoconstriction through calcium sensitization mechanisms, which increase the force of contraction at a given intracellular calcium concentration. Two major pathways are involved:

  • RhoA/Rho-Kinase (ROCK) Pathway: DAG, along with other signals, can activate the small GTPase RhoA. RhoA, in turn, activates ROCK, which phosphorylates and inactivates myosin light chain phosphatase (MLCP).[8][9][10][11] The inhibition of MLCP leads to a net increase in phosphorylated MLC and sustained contraction.

  • Protein Kinase C (PKC) Pathway: DAG also directly activates PKC.[12] PKC can phosphorylate various downstream targets, including CPI-17, which is a potent inhibitor of MLCP.[12] This, similar to the ROCK pathway, results in increased MLC phosphorylation and enhanced contractile force. Several PKC isoforms are expressed in human airway smooth muscle, including PKC-α, -βI, -βII, -δ, -ε, -ζ, and -ι.[3][13][14]

2.3. Role of the M2 Receptor:

M2 muscarinic receptors are located presynaptically on postganglionic cholinergic nerve endings in the airways.[5][15] When activated by acetylcholine or methacholine, these Gi-coupled receptors inhibit further acetylcholine release, functioning as a negative feedback loop to limit bronchoconstriction.[5] In inflammatory conditions such as asthma, M2 receptor function can be impaired, leading to an exaggerated bronchoconstrictor response.[5][16]

Quantitative Data on Methacholine-Induced Effects

The following tables summarize key quantitative data from in vivo and in vitro studies using methacholine to assess airway responsiveness.

Table 1: In Vivo Airway Responsiveness to Methacholine

ParameterSpecies/ConditionValueReference(s)
PC20 (Provocative Concentration causing a 20% fall in FEV1)Human (non-asthmatic)> 16 mg/mL[17]
Human (mild asthmatic)< 8 mg/mL[17]
Human (moderate to severe asthmatic)< 1 mg/mL[4]
PD20 (Provocative Dose causing a 20% fall in FEV1)Human (mild asthmatic)Mean of 13.9 µg[4]
Airway Resistance Increase Ovalbumin-sensitized and challenged mice6-fold higher than control mice[18]
EC50 (MCh concentration for 50% of max lung resistance)Guinea PigVaried 254-fold between animals[19]

Table 2: In Vitro Airway Smooth Muscle Sensitivity to Methacholine

ParameterTissue/Cell TypeValueReference(s)
pD2 (-log EC50)Human bronchiolar strips6.18[20]
EC50 Human bronchial smooth muscleNot specified, but dose-dependent contraction observed[1]
EC50 for ΔAW (airway lumen narrowing)Mouse precision-cut lung slices (control)Not significantly different from asthmatic models[21]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

4.1. In Vivo Methacholine Challenge in a Mouse Model of Allergic Asthma

This protocol is adapted from established methods for inducing and assessing AHR in mice.[22][23][24][25]

4.1.1. Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Whole-body plethysmograph

  • Nebulizer

4.1.2. Protocol:

  • Sensitization:

    • On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Airway Challenge:

    • On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.

  • Measurement of Airway Hyperresponsiveness:

    • 24 hours after the final OVA challenge, place the unrestrained, conscious mouse in the main chamber of the whole-body plethysmograph.

    • Allow the mouse to acclimatize for 10-15 minutes.

    • Record baseline Penh (enhanced pause) values for 5 minutes.

    • Expose the mouse to aerosolized PBS for 3 minutes, and record Penh for the next 5 minutes.

    • Sequentially expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes for each concentration.

    • Record Penh for 5 minutes after each methacholine concentration.

    • Calculate the average Penh for each methacholine concentration and express it as a percentage of the baseline Penh value.

    • The provocation concentration of methacholine that causes a 150% or 200% increase in Penh (PC150 or PC200) can be calculated.

4.2. In Vitro Airway Smooth Muscle Contraction Assay

This protocol describes the measurement of isometric contraction of isolated airway smooth muscle strips.

4.2.1. Materials:

  • Tracheal or bronchial tissue

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • This compound stock solution

4.2.2. Protocol:

  • Tissue Preparation:

    • Dissect tracheal or bronchial rings from the desired species.

    • Carefully remove adherent connective tissue and epithelium.

    • Cut the rings open to form smooth muscle strips.

    • Suspend the strips in organ baths containing Krebs-Henseleit buffer, continuously gassed with carbogen at 37°C.

  • Equilibration and Baseline Tension:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0-1.5 g.

    • During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15 minutes.

  • Viability Check:

    • Contract the tissues with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.

    • Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add methacholine to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10^-9 M to 10^-4 M).

    • Allow the contractile response to reach a plateau at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by high-potassium solution or the maximum response to methacholine.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of methacholine that produces 50% of the maximal response) and the maximum response (Emax).

4.3. Intracellular Calcium Imaging in Cultured Airway Smooth Muscle Cells

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration in response to methacholine.[26][27][28]

4.3.1. Materials:

  • Primary human airway smooth muscle cells (HASMCs)

  • Cell culture medium (e.g., Ham's F12 with 10% FBS)

  • Glass-bottom culture dishes

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

  • This compound stock solution

4.3.2. Protocol:

  • Cell Culture:

    • Culture HASMCs on glass-bottom dishes until they reach 70-80% confluency.

    • Serum-starve the cells for 24-48 hours before the experiment to reduce baseline signaling activity.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Cal-520 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Calcium Imaging:

    • Mount the dish on the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add methacholine to the dish at the desired final concentration.

    • Continuously record fluorescence images for several minutes to capture the calcium response (initial peak and any subsequent oscillations).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. This ratio is proportional to the intracellular calcium concentration.

    • For single-wavelength dyes like Cal-520, measure the change in fluorescence intensity (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Analyze the peak amplitude, duration, and frequency of any calcium oscillations.

Visualizing the Pathways: Diagrams and Workflows

5.1. Signaling Pathways

Caption: Methacholine-induced bronchoconstriction signaling pathway.

5.2. Experimental Workflows

Experimental_Workflow cluster_in_vivo In Vivo: Mouse Model of AHR cluster_in_vitro_tissue In Vitro: Airway Smooth Muscle Contraction cluster_in_vitro_cell In Vitro: Intracellular Calcium Imaging sensitization Sensitization (OVA + Alum, Day 0 & 14) challenge Airway Challenge (Aerosolized OVA, Day 21-23) sensitization->challenge plethysmography Whole-Body Plethysmography (Day 24) challenge->plethysmography mch_aerosol Methacholine Aerosol (Increasing Concentrations) plethysmography->mch_aerosol penh_measurement Measure Penh mch_aerosol->penh_measurement data_analysis_vivo Data Analysis (PC200 Calculation) penh_measurement->data_analysis_vivo tissue_prep Tissue Preparation (Tracheal/Bronchial Strips) organ_bath Mount in Organ Bath tissue_prep->organ_bath equilibration Equilibration organ_bath->equilibration viability Viability Check (KCl) equilibration->viability mch_addition Cumulative Methacholine Addition viability->mch_addition tension_measurement Measure Isometric Tension mch_addition->tension_measurement data_analysis_tissue Data Analysis (EC50, Emax) tension_measurement->data_analysis_tissue cell_culture Culture HASMCs dye_loading Load with Calcium Dye (e.g., Fura-2 AM) cell_culture->dye_loading microscopy Fluorescence Microscopy dye_loading->microscopy baseline Record Baseline Fluorescence microscopy->baseline mch_stimulation Stimulate with Methacholine baseline->mch_stimulation image_acquisition Acquire Fluorescence Images mch_stimulation->image_acquisition data_analysis_cell Data Analysis (Ratio/Intensity Change) image_acquisition->data_analysis_cell

Caption: Experimental workflows for studying methacholine-induced bronchoconstriction.

Conclusion

This compound remains an invaluable pharmacological tool for elucidating the complex signaling pathways that govern bronchoconstriction. This guide provides a foundational understanding of its mechanism of action, offers detailed experimental protocols for its application in both in vivo and in vitro settings, and presents key quantitative data for comparative analysis. By leveraging these insights and methodologies, researchers and drug development professionals can continue to advance our understanding of respiratory diseases and develop novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols: Methacholine Challenge in Murine Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murine models of asthma are fundamental for investigating the pathophysiology of the disease and for the preclinical assessment of new therapeutic agents. A hallmark of asthma is airway hyperresponsiveness (AHR), the exaggerated bronchoconstrictor response to various stimuli that are harmless in healthy individuals. The methacholine (B1211447) challenge is a standard and validated method to provoke and measure AHR in these animal models. Methacholine, a synthetic analog of acetylcholine (B1216132), acts as a non-selective muscarinic receptor agonist, inducing bronchoconstriction upon administration. This document provides comprehensive protocols for conducting methacholine challenges in mice using both invasive and non-invasive methodologies, supplemented with representative data and an overview of the relevant signaling pathway.

Experimental Protocols

There are two primary methods to evaluate the response to a methacholine challenge in mice: invasive measurement of lung mechanics and non-invasive whole-body plethysmography.

Invasive Measurement of Airway Mechanics using the Forced Oscillation Technique (e.g., FlexiVent)

This technique offers a precise and direct measurement of lung mechanics, including airway resistance and elastance.[1]

Materials:

  • Forced oscillation system (e.g., FlexiVent, SCIREQ)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Tracheostomy cannula (18-20 gauge)

  • Surgical instruments (scissors, forceps)

  • Suture

  • Methacholine chloride solution (in sterile PBS)

  • Nebulizer compatible with the ventilator system

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using an intraperitoneal injection of a suitable anesthetic. The depth of anesthesia should be confirmed by the lack of a pedal withdrawal reflex.

    • Position the mouse supinely on a surgical board.

    • Perform a tracheostomy by making a midline incision in the neck to expose the trachea.

    • A cannula is then carefully inserted into the trachea and secured with a suture.

  • Ventilation and Baseline Measurement:

    • Connect the tracheostomy cannula to the ventilator.

    • Ventilate the mouse at a tidal volume of 10 mL/kg, a frequency of 150 breaths/minute, and a positive end-expiratory pressure (PEEP) of 2-3 cm H₂O.[2]

    • Allow the animal to stabilize on the ventilator for a minimum of 5 minutes.

    • Establish a baseline for respiratory mechanics by administering a saline aerosol for a set duration (e.g., 10-30 seconds).[3]

  • Methacholine Challenge:

    • Prepare serial dilutions of methacholine in sterile PBS (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[4][5]

    • Administer progressively increasing concentrations of aerosolized methacholine via the nebulizer.

    • Each concentration is typically delivered for a fixed time (e.g., 10-30 seconds).

    • Record respiratory mechanics, such as airway resistance (Rrs) and elastance (Ers), for 3-5 minutes after each dose of methacholine, or until the readings return to the baseline.

  • Data Analysis:

    • The maximum airway resistance and elastance for each methacholine concentration are recorded.

    • Dose-response curves are constructed by plotting the variation in resistance or elastance against the concentration of methacholine.

Non-Invasive Measurement of Airway Hyperresponsiveness using Whole-Body Plethysmography (WBP)

This method facilitates the assessment of AHR in conscious and unrestrained mice by measuring a dimensionless parameter known as Enhanced Pause (Penh).

Materials:

  • Whole-body plethysmograph system

  • Methacholine chloride solution (in sterile PBS)

  • Nebulizer connected to the plethysmography chamber

Protocol:

  • Acclimatization:

    • Place the conscious, unrestrained mouse inside the plethysmography chamber.

    • Let the mouse acclimate to the chamber for at least 20-30 minutes.

  • Baseline Measurement:

    • Record baseline breathing parameters for 3-5 minutes.

    • Administer a saline aerosol for a defined period (e.g., 2-3 minutes) and continue to record the response for another 3-5 minutes to ensure a stable baseline.

  • Methacholine Challenge:

    • Prepare serial dilutions of methacholine in sterile PBS (e.g., 0, 12.5, 25, 50 mg/mL).

    • Expose the mouse to escalating concentrations of aerosolized methacholine.

    • Each concentration is typically administered for a set duration (e.g., 2-3 minutes).

    • Record the breathing parameters for 3-5 minutes following each methacholine nebulization.

  • Data Analysis:

    • The primary outcome is the Enhanced Pause (Penh), which is automatically calculated by the system's software from the pressure changes within the plethysmography box.

    • Dose-response curves are created by plotting the average Penh value against each methacholine concentration.

Data Presentation

The tables below provide a summary of typical quantitative data from methacholine challenge protocols in murine asthma models.

Table 1: Invasive Measurement of Airway Mechanics (Forced Oscillation Technique)

ParameterNaive/Control Mice (Saline Challenge)Asthmatic Mice (OVA Challenge)Reference(s)
Baseline Airway Resistance (Rrs, cmH₂O·s/mL) 0.2 - 0.50.3 - 0.7
Peak Rrs at 25 mg/mL Methacholine (cmH₂O·s/mL) 0.8 - 1.52.5 - 5.0
Peak Rrs at 50 mg/mL Methacholine (cmH₂O·s/mL) 1.5 - 2.55.0 - 10.0
Baseline Elastance (Ers, cmH₂O/mL) 10 - 2015 - 25
Peak Ers at 25 mg/mL Methacholine (cmH₂O/mL) 20 - 4050 - 100
Peak Ers at 50 mg/mL Methacholine (cmH₂O/mL) 30 - 60100 - 200

Table 2: Non-Invasive Measurement of Airway Hyperresponsiveness (Whole-Body Plethysmography)

ParameterNaive/Control Mice (Saline Challenge)Asthmatic Mice (OVA Challenge)Reference(s)
Baseline Penh 0.5 - 1.00.6 - 1.2
Peak Penh at 25 mg/mL Methacholine 1.5 - 2.53.0 - 5.0
Peak Penh at 50 mg/mL Methacholine 2.0 - 3.55.0 - 8.0

Visualizations

Methacholine_Challenge_Workflow cluster_sensitization Sensitization Phase cluster_measurement AHR Measurement Phase cluster_analysis Data Analysis Phase sensitization Sensitization with Allergen (e.g., Ovalbumin) challenge Allergen Challenge sensitization->challenge acclimatization Acclimatization/Anesthesia challenge->acclimatization baseline Baseline Measurement (Saline Aerosol) acclimatization->baseline methacholine Methacholine Challenge (Increasing Doses) baseline->methacholine data_acquisition Data Acquisition (Rrs, Ers, or Penh) methacholine->data_acquisition dose_response Generate Dose-Response Curves data_acquisition->dose_response statistics Statistical Analysis dose_response->statistics

Caption: Experimental workflow for a methacholine challenge in a murine asthma model.

Methacholine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mch Methacholine M3R M3 Muscarinic Receptor Mch->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases MLCK MLC Kinase Ca->MLCK Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to MLC Myosin Light Chain (MLC) pMLC Phosphorylated MLC MLC->pMLC MLCK->MLC Phosphorylates pMLC->Contraction Induces

Caption: Methacholine signaling pathway in airway smooth muscle cells leading to bronchoconstriction.

Mechanism of Action of Methacholine

Methacholine induces bronchoconstriction by activating muscarinic acetylcholine receptors on the surface of airway smooth muscle cells. The M3 muscarinic receptor subtype is the primary mediator of smooth muscle contraction in the airways. As illustrated in the signaling pathway diagram, the binding of methacholine to the M3 receptor triggers the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium (Ca²⁺). The resulting increase in intracellular Ca²⁺ concentration leads to the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC). This phosphorylation event is critical for the interaction between actin and myosin filaments, leading to smooth muscle contraction and subsequent bronchoconstriction. Concurrently, DAG activates protein kinase C (PKC), which also plays a role in the contractile response.

Conclusion

The methacholine challenge is a reliable and reproducible method for evaluating airway hyperresponsiveness in murine models of asthma. The selection between invasive and non-invasive techniques is contingent upon the specific research objectives, weighing the need for detailed lung mechanics data against the advantages of a higher-throughput, non-invasive approach. A thorough understanding of the underlying signaling mechanisms is essential for the accurate interpretation of physiological responses and for the development of innovative therapeutic strategies targeting AHR in asthma. Rigorous experimental design and data analysis are paramount for achieving dependable and significant results.

References

Application Notes and Protocols for Aerosolized Methacholine Bromide Delivery Systems in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of aerosolized methacholine (B1211447) bromide in preclinical research, primarily focusing on rodent models of airway hyperresponsiveness (AHR). Methacholine challenge is a critical tool in the study of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.[1][2] This document outlines the principles, delivery systems, experimental procedures, and data interpretation involved in these studies.

Introduction to Methacholine Challenge in Preclinical Models

Methacholine, a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist. When aerosolized and inhaled, it induces bronchoconstriction, providing a measurable endpoint for assessing airway responsiveness.[3][4][5] In preclinical research, rodent models, particularly mice, are frequently used to investigate the mechanisms of AHR and to evaluate the efficacy of novel therapeutics.[6][7][8] The methacholine challenge test is a cornerstone of these investigations, allowing for the quantification of AHR by measuring changes in lung function in response to increasing doses of the bronchoconstrictor.[9][10]

The choice of delivery system and physiological monitoring technique is crucial for obtaining reliable and reproducible data. Common delivery systems include whole-body plethysmography chambers and nose-only inhalation towers, which utilize various types of nebulizers to generate the methacholine aerosol.[11][12][13][14]

Aerosolized Methacholine Delivery Systems

The selection of an appropriate delivery system is dependent on the specific research question, the number of animals, and whether invasive or non-invasive measurements will be performed.

2.1. Whole-Body Plethysmography (WBP)

WBP is a non-invasive method that allows for the measurement of respiratory function in conscious and unrestrained animals.[6][7][8] The animal is placed in a sealed chamber, and changes in pressure within the chamber are used to derive various respiratory parameters, most notably the enhanced pause (Penh). While Penh is a widely used index of airway obstruction, its interpretation can be complex and it is considered a qualitative measure of bronchoconstriction.[9]

2.2. Nose-Only Inhalation Towers

Nose-only inhalation towers provide a more controlled method of aerosol delivery, ensuring that each animal receives a consistent and measurable dose.[11][12][13][15] This system minimizes dermal and oral exposure to the aerosolized compound. These towers can be configured for single or multiple animals and are often used in conjunction with more direct measurements of lung mechanics.

2.3. Nebulizers

The choice of nebulizer is critical for generating a consistent aerosol with a particle size distribution suitable for deposition in the lower airways.

  • Jet Nebulizers: These are commonly used but can be inefficient, with a significant portion of the aerosol evaporating.[16]

  • Ultrasonic Nebulizers: These devices use high-frequency vibrations to generate an aerosol.

  • Vibrating Mesh Nebulizers: These offer high efficiency and produce a consistent aerosol with minimal evaporation, making them a suitable alternative to older models.[16][17][18]

Experimental Protocols

The following protocols provide a general framework for conducting methacholine challenge studies. Specific parameters may need to be optimized for individual experimental designs.

3.1. Non-Invasive Methacholine Challenge using Whole-Body Plethysmography

This protocol is adapted from studies utilizing WBP to assess AHR in conscious mice.[6][7][8][9]

Workflow for Non-Invasive Methacholine Challenge

cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_challenge Methacholine Challenge cluster_analysis Data Analysis acclimatize Place conscious, unrestrained mouse in WBP chamber baseline Record baseline respiratory parameters (e.g., Penh) for 3 minutes acclimatize->baseline pbs Nebulize with PBS as a control baseline->pbs methacholine Sequentially nebulize with increasing concentrations of methacholine (e.g., 3 to 50 mg/ml) pbs->methacholine measurement Record respiratory parameters for 3 minutes after each nebulization methacholine->measurement analysis Calculate the fold increase in Penh compared to PBS control measurement->analysis

Caption: Workflow for a non-invasive methacholine challenge experiment.

Protocol Steps:

  • Acclimatization: Place the conscious, unrestrained mouse into the main chamber of the whole-body plethysmograph and allow it to acclimate for a designated period.

  • Baseline Measurement: Record baseline respiratory parameters, such as Penh, for 3 minutes.[9]

  • Control Nebulization: Nebulize the chamber with phosphate-buffered saline (PBS) for 3 minutes and record post-nebulization readings for another 3 minutes to establish a baseline response.[7][8]

  • Methacholine Nebulization: Sequentially administer increasing concentrations of aerosolized methacholine. A typical concentration range is from 3 to 50 mg/ml.[7][8] Each concentration is nebulized for 3 minutes, followed by a 3-minute recording period.[7][9]

  • Data Analysis: The primary endpoint is often the fold increase in Penh at each methacholine concentration compared to the PBS control.

3.2. Invasive Methacholine Challenge for Direct Lung Mechanics

This protocol involves the direct measurement of lung resistance (RL) and compliance in anesthetized and tracheostomized animals, providing a more quantitative assessment of airway mechanics.

Workflow for Invasive Methacholine Challenge

cluster_prep Animal Preparation cluster_baseline Baseline Measurement cluster_challenge Methacholine Challenge cluster_analysis Data Analysis anesthetize Anesthetize the mouse tracheostomize Tracheostomize and cannulate the trachea anesthetize->tracheostomize ventilate Connect to a mechanical ventilator tracheostomize->ventilate baseline Measure baseline lung resistance (RL) and compliance ventilate->baseline methacholine Administer increasing doses of aerosolized methacholine via the ventilator circuit baseline->methacholine measurement Measure RL and compliance after each dose methacholine->measurement analysis Generate dose-response curves for RL and compliance measurement->analysis

Caption: Workflow for an invasive methacholine challenge experiment.

Protocol Steps:

  • Animal Preparation: Anesthetize the animal, perform a tracheostomy, and insert a cannula into the trachea. Connect the animal to a mechanical ventilator.

  • Baseline Measurement: After a stabilization period, measure baseline lung resistance (RL) and dynamic compliance.

  • Methacholine Administration: Administer increasing doses of aerosolized methacholine directly into the ventilator circuit. Doses can range from 0 to 50 mg/mL.[9]

  • Measurement of Lung Mechanics: Following each dose of methacholine, measure RL and compliance for a set period, typically 3 minutes.[9]

  • Data Analysis: Construct dose-response curves by plotting the change in RL and compliance against the methacholine concentration.

Data Presentation and Interpretation

Quantitative data from methacholine challenge studies should be presented clearly to allow for straightforward comparison between experimental groups.

Table 1: Example Methacholine Dosing and Respiratory Response (Non-Invasive)

Methacholine Concentration (mg/ml)Exposure Duration (minutes)Mean Penh (Control Group)Mean Penh (Experimental Group)
0 (PBS)31.2 ± 0.21.3 ± 0.3
331.8 ± 0.42.5 ± 0.5
6.2532.5 ± 0.64.1 ± 0.7
12.533.4 ± 0.76.8 ± 1.1
2534.8 ± 0.99.5 ± 1.5
5035.5 ± 1.612.3 ± 1.9

Data are representative and may vary based on the specific animal model and experimental conditions.[9]

Table 2: Example Methacholine Dosing and Respiratory Response (Invasive)

Methacholine Concentration (mg/ml)Mean Lung Resistance (RL) (cm H₂O/mLs⁻¹) (Control Group)Mean Lung Resistance (RL) (cm H₂O/mLs⁻¹) (Experimental Group)
0 (Saline)0.8 ± 0.10.9 ± 0.1
12.51.2 ± 0.22.5 ± 0.4
251.5 ± 0.34.2 ± 0.6
501.9 ± 0.46.1 ± 0.8

Data are representative and may vary based on the specific animal model and experimental conditions.[9]

Methacholine Signaling Pathway

Methacholine induces bronchoconstriction through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs) on airway smooth muscle cells.

Methacholine-Induced Bronchoconstriction Signaling Pathway

methacholine Aerosolized Methacholine mAChR Muscarinic Acetylcholine Receptor (M3) methacholine->mAChR Gq Gq Protein mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release SR->Ca MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK Contraction Airway Smooth Muscle Contraction PKC->Contraction MLCK->Contraction

Caption: Signaling cascade of methacholine-induced bronchoconstriction.

This pathway highlights the key molecular events initiated by methacholine binding to the M3 muscarinic receptor, leading to an increase in intracellular calcium and ultimately, airway smooth muscle contraction.

Conclusion

The use of aerosolized methacholine bromide is an indispensable technique in preclinical respiratory research. The choice of delivery system and measurement technique should be carefully considered to ensure the generation of robust and reproducible data. The protocols and information provided in these application notes offer a foundation for researchers to design and execute methacholine challenge studies to investigate airway hyperresponsiveness and evaluate potential therapeutic interventions.

References

Application Notes and Protocols for FlexiVent Methacholine Challenge

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The FlexiVent system is a widely used instrument for detailed preclinical assessment of respiratory mechanics in vivo.[1][2] A common application is the methacholine (B1211447) challenge, a bronchoprovocation test used to assess airway hyperresponsiveness (AHR), a key feature of asthma.[3][4] This document provides a detailed standard operating procedure for conducting a methacholine challenge in mice using the FlexiVent system.

The forced oscillation technique (FOT) employed by the FlexiVent allows for the partitioning of the respiratory system's response into central airways and lung tissue mechanics, offering deep insights into the site and nature of airway constriction.[1] By delivering increasing doses of an aerosolized bronchoconstrictor like methacholine, researchers can generate robust dose-response curves to characterize AHR with high precision and reproducibility.

Experimental Protocols

Equipment and Reagent Preparation

1.1. FlexiVent System Setup:

  • Ensure the FlexiVent FX system and the accompanying flexiWare software are turned on and properly initialized.

  • Select the appropriate FX module and adapter for the subject size (e.g., for mice).

  • Connect the tubing and ensure all connections are secure to prevent leaks.

  • Integrate the Aeroneb ultrasonic nebulizer into the inspiratory line of the system using the appropriate adapter. The nebulizer allows for precise delivery of aerosolized methacholine.

  • Calibrate the FlexiVent system, including pressure and volume, according to the manufacturer's instructions. This typically involves a two-point calibration for the pressure channel (0 cmH₂O and approximately 30 cmH₂O).

1.2. Subject Preparation:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., ketamine/xylazine). The choice of anesthetic can influence respiratory mechanics and should be consistent throughout a study.

  • Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), perform a tracheotomy by making a small incision in the neck to expose the trachea.

  • Insert a tracheal cannula of the appropriate size and secure it firmly with surgical suture to ensure an airtight seal.

  • Connect the cannulated animal to the Y-tubing of the FlexiVent ventilator. Ensure the animal is positioned to avoid any twisting or occlusion of the trachea.

1.3. Methacholine Preparation:

  • Prepare a stock solution of methacholine (MCh) in sterile saline (e.g., 50 mg/mL).

  • Perform serial dilutions of the stock solution to create a range of concentrations to be used for the dose-response challenge. The specific concentrations may vary depending on the animal model and study objectives.

Experimental Procedure

2.1. Mechanical Ventilation and Baseline Measurements:

  • Once connected to the ventilator, the animal will be mechanically ventilated. Typical ventilation parameters for a mouse are a respiratory rate of 150 breaths/min, a tidal volume of 10 mL/kg, and a positive end-expiratory pressure (PEEP) of 3 cmH₂O.

  • To standardize volume history, perform a deep inflation maneuver (e.g., inflating the lungs to 30 cmH₂O over 3 seconds). This helps to open any closed airways and ensure a consistent starting lung volume for all subjects.

  • Obtain stable baseline measurements of respiratory mechanics. This is typically done by performing a series of perturbations, such as the "SnapShot" or "Quick Prime-3" perturbations, in triplicate.

2.2. Methacholine Challenge:

  • Begin the challenge by nebulizing the vehicle control (saline) for a set duration (e.g., 10-90 seconds).

  • Following the saline challenge, record respiratory mechanics measurements periodically for a few minutes to establish the post-saline baseline.

  • Proceed with the methacholine dose-response by administering increasing concentrations of MCh.

  • After each MCh nebulization, perform a series of closely spaced measurements (e.g., every 10-15 seconds) for approximately 3 minutes to capture the peak bronchoconstrictor response.

  • Allow for a recovery period between doses if necessary, although many protocols proceed directly to the next concentration.

Data Acquisition and Analysis
  • The flexiWare software automatically calculates and displays various parameters of respiratory mechanics.

  • The primary outcomes of interest in a methacholine challenge are typically:

    • Resistance (Rrs): A measure of the total opposition to airflow in the respiratory system.

    • Elastance (Ers): The reciprocal of compliance, representing the stiffness of the respiratory system.

    • Compliance (Crs): A measure of the distensibility of the lungs and chest wall.

  • The forced oscillation technique can further partition these parameters into:

    • Newtonian resistance (Rn): Resistance of the central airways.

    • Tissue damping (G): Related to tissue resistance and energy dissipation in the lung periphery.

    • Tissue elastance (H): Represents the stiffness of the lung tissue.

  • For each subject, plot the peak response for each parameter against the corresponding methacholine concentration to generate dose-response curves.

  • The area under the curve (AUC) can also be calculated to represent the total response to methacholine.

Data Presentation

Table 1: Typical Ventilation Parameters for Mice

ParameterValueUnit
Respiratory Rate150breaths/min
Tidal Volume10mL/kg
Positive End-Expiratory Pressure (PEEP)2-3cmH₂O
Inspiratory:Expiratory Ratio2:3-

Table 2: Example Methacholine Dose-Response Concentrations

DoseConcentration (mg/mL)
Baseline (Saline)0
Dose 10.1
Dose 20.3
Dose 31.0
Dose 43.0
Dose 510.0
Dose 630.0
Note: These concentrations are examples and should be optimized for the specific animal model and study design.

Table 3: Key Respiratory Mechanics Parameters Measured by FlexiVent

ParameterAbbreviationDescription
Respiratory System ResistanceRrsTotal resistance of the respiratory system.
Respiratory System ElastanceErsTotal elastance (stiffness) of the respiratory system.
Respiratory System ComplianceCrsTotal compliance (distensibility) of the respiratory system.
Newtonian ResistanceRnResistance of the large, central airways.
Tissue DampingGReflects energy dissipation in the lung tissues.
Tissue ElastanceHRepresents the stiffness of the lung tissues.

Mandatory Visualization

FlexiVent_Methacholine_Challenge_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A FlexiVent Setup & Calibration B Anesthesia & Tracheotomy C Methacholine Dilution D Connect Animal to Ventilator C->D E Set Ventilation Parameters D->E F Deep Inflation & Baseline Measurement E->F G Nebulize Saline (Vehicle) F->G H Measure Post-Saline Response G->H I Nebulize Increasing Doses of Methacholine H->I J Measure Response After Each Dose I->J J->I Loop for each concentration K Generate Dose-Response Curves J->K L Calculate EC50 or PC200 K->L M Statistical Analysis L->M

Caption: Experimental workflow for a FlexiVent methacholine challenge.

References

Non-invasive Assessment of Airway Hyperresponsiveness Using Methacholine in Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictive response to various stimuli.[1][2] Preclinical assessment of AHR in animal models is crucial for understanding the pathophysiology of respiratory diseases and for evaluating the efficacy of novel therapeutics. Methacholine (B1211447), a cholinergic agonist, is widely used to induce bronchoconstriction and assess AHR.[3][4] This document provides detailed application notes and protocols for the non-invasive assessment of AHR using methacholine in animal models, with a primary focus on whole-body plethysmography (WBP) in mice.

Non-invasive methods offer significant advantages over invasive techniques by allowing for the longitudinal study of conscious and unrestrained animals, thereby reducing stress and potential confounding factors associated with anesthesia and surgical procedures.[5][6] Barometric whole-body plethysmography is a widely adopted non-invasive technique that measures respiratory parameters to derive an index of airway obstruction.[5][7]

Principle of Whole-Body Plethysmography (WBP)

WBP for conscious, unrestrained animals operates on the principle of measuring pressure changes within a sealed chamber resulting from the animal's breathing.[8] During inspiration, air is warmed and humidified, leading to a slight increase in chamber pressure. Conversely, during expiration, the air cools and contracts, causing a decrease in pressure. These pressure fluctuations are used to calculate various respiratory parameters, including the dimensionless parameter known as Enhanced Pause (Penh).[5][9] An increase in Penh is correlated with increased airway resistance and is a commonly used surrogate for bronchoconstriction.[5][10] Another parameter that can be derived using a double-chamber plethysmograph is specific airway resistance (sRaw).[8][11]

Experimental Protocols

I. Animal Model of Allergic Airway Inflammation (Ovalbumin-Induced)

A common method to induce an asthma-like phenotype with AHR in mice is through sensitization and challenge with ovalbumin (OVA).[12][13]

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS), sterile

  • Mice (e.g., BALB/c or C57BL/6 strains, 6-8 weeks old)

Protocol:

  • Sensitization:

    • On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA adsorbed to 2 mg of alum in a total volume of 200 µL PBS.[12][14]

    • A control group should receive i.p. injections of PBS with alum only.[14]

  • Airway Challenge:

    • On Days 14, 15, and 16, expose the mice to an aerosol of 1-5% OVA in PBS for 20-40 minutes in a whole-body exposure chamber.[12][14]

    • The control group is challenged with a PBS aerosol only.[14]

  • Assessment of AHR:

    • Perform the methacholine challenge and WBP measurement 24 to 48 hours after the final OVA challenge.[13][15]

II. Non-invasive Assessment of AHR using Whole-Body Plethysmography (WBP)

Equipment:

  • Whole-body plethysmography system for small animals (e.g., Buxco FinePointe, SCIREQ flexiVent)

  • Nebulizer

  • Methacholine chloride (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Acclimatization:

    • Place each mouse in an individual plethysmograph chamber and allow it to acclimate for at least 30 minutes.[12]

  • Baseline Measurement:

    • Record baseline respiratory parameters for 3-5 minutes.[7][12]

  • PBS Challenge (Control):

    • Nebulize the chamber with PBS for 2-3 minutes.[5][12]

    • Record the respiratory response for 3-5 minutes following nebulization.[5][12]

  • Methacholine Challenge:

    • Prepare fresh solutions of methacholine in PBS at increasing concentrations (e.g., 0, 3, 6.25, 12.5, 25, 50 mg/mL).[5][7]

    • Sequentially nebulize each concentration of methacholine for 2-3 minutes.[5][7]

    • Record the respiratory response for 3-5 minutes after each nebulization.[5][7]

  • Data Analysis:

    • The primary outcome measure is typically Penh or sRaw.[7][11]

    • Calculate the average Penh or sRaw value for each methacholine concentration.

    • Data can be expressed as the percentage increase over baseline or as absolute values.

    • A dose-response curve is then generated by plotting the Penh or sRaw values against the methacholine concentration.

Data Presentation

The following tables summarize representative quantitative data from studies using non-invasive methacholine challenges in animal models of allergic airway inflammation.

Table 1: Airway Hyperresponsiveness (Penh) in OVA-Sensitized/Challenged Mice

Methacholine (mg/mL)Control Group (Penh)OVA Group (Penh)Fold Increase (OVA vs. Control)
0 (PBS)0.8 ± 0.11.5 ± 0.21.9
12.51.5 ± 0.34.0 ± 0.52.7
252.5 ± 0.48.5 ± 1.23.4
504.0 ± 0.612.3 ± 1.93.1

Data are presented as mean ± SEM and are representative values compiled from multiple sources.[2][7] The control group was sensitized and challenged with saline, while the OVA group was sensitized and challenged with ovalbumin.

Table 2: Specific Airway Resistance (sRaw) in a Murine Asthma Model

TreatmentBaseline sRawsRaw after 40 mg/mL Methacholine
Vehicle (PBS)1.2 ± 0.15.8 ± 0.7
Albuterol1.1 ± 0.12.5 ± 0.3
MIDD03011.3 ± 0.23.1 ± 0.4

Data are presented as mean ± SEM. sRaw is measured in cmH2O·s. This table illustrates the use of non-invasive AHR assessment to evaluate the efficacy of bronchodilators.[11]

Table 3: Inflammatory Cell Infiltrate in Bronchoalveolar Lavage (BAL) Fluid

GroupTotal Cells (x10^4)Eosinophils (x10^4)
Control (Saline)5 ± 10.1 ± 0.05
OVA-Challenged50 ± 825 ± 5

Data are presented as mean ± SEM. This table demonstrates the correlation between AHR and airway inflammation, a key feature of asthma models.[13][15]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for inducing and assessing AHR in a mouse model of allergic asthma.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase sensitization1 Day 0: i.p. OVA/Alum sensitization2 Day 7: i.p. OVA/Alum sensitization1->sensitization2 7 days challenge1 Day 14-16: Aerosolized OVA sensitization2->challenge1 7 days ahr_assessment Day 17/18: AHR Measurement (WBP + Methacholine) challenge1->ahr_assessment 24-48 hours bal BAL Fluid Collection (Inflammation Analysis) ahr_assessment->bal

Figure 1: Experimental workflow for OVA-induced AHR.
Methacholine Signaling Pathway in Airway Smooth Muscle

Methacholine induces bronchoconstriction by acting on muscarinic receptors on airway smooth muscle cells. The diagram below outlines the key signaling events.

G methacholine Methacholine m3_receptor Muscarinic M3 Receptor methacholine->m3_receptor gq_protein Gq Protein m3_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release contraction Airway Smooth Muscle Contraction (Bronchoconstriction) ca2_release->contraction pkc->contraction

Figure 2: Methacholine-induced bronchoconstriction pathway.

Concluding Remarks

The non-invasive assessment of AHR using methacholine challenge in conscious, unrestrained animals is a powerful tool in respiratory research. Whole-body plethysmography provides a reliable and high-throughput method to evaluate airway responsiveness, making it particularly suitable for screening potential anti-asthmatic compounds. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to establish and utilize these models effectively. It is important to note that while Penh is a widely used parameter, its interpretation as a direct measure of airway resistance is debated, and results should be carefully considered in the context of the specific animal model and experimental design.[7][13] Validation with invasive measurements may be warranted in certain studies.[5][7]

References

Application Notes and Protocols: Use of Methacholine Bromide in Precision-Cut Lung Slices (PCLS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision-Cut Lung Slices (PCLS) have emerged as a valuable ex vivo model for respiratory research, bridging the gap between in vitro cell culture and in vivo animal studies.[1][2][3] This technique preserves the complex three-dimensional structure and cellular diversity of the lung, including airways, blood vessels, and surrounding parenchyma, allowing for the investigation of physiological and pharmacological responses in a tissue context that closely mimics the native organ.[1][4]

Methacholine (B1211447) bromide, a synthetic choline (B1196258) ester, is a parasympathomimetic bronchoconstrictor that acts as a non-selective muscarinic receptor agonist. It is widely used in both clinical and preclinical settings to assess airway hyperresponsiveness, a hallmark of asthma. In the context of PCLS, methacholine is a critical tool to study airway smooth muscle contraction, evaluate the efficacy of bronchodilators, and investigate the mechanisms underlying airway diseases.

These application notes provide detailed protocols for the use of methacholine bromide in PCLS to induce and measure airway constriction, along with data presentation guidelines and visualizations of key pathways and workflows.

Mechanism of Action of Methacholine

Methacholine induces bronchoconstriction by activating muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily the M3 subtype, on airway smooth muscle cells. This activation initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction and airway narrowing.

cluster_cell Airway Smooth Muscle Cell MCh Methacholine M3R M3 Muscarinic Receptor MCh->M3R binds Gq Gαq M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates from PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ (intracellular) SR->Ca releases Contraction Muscle Contraction (Bronchoconstriction) Ca->Contraction induces

Figure 1: Methacholine-induced bronchoconstriction signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)

This protocol describes the general procedure for preparing PCLS from rodent or porcine lungs.

Materials:

  • Freshly isolated lungs

  • Low-melting-point agarose (B213101) (1.5-2.5% in a suitable buffer like MEM or HBSS)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Vibrating microtome or tissue slicer

  • Culture medium (e.g., DMEM)

  • Sterile instruments (scissors, forceps)

  • Petri dishes or 24-well plates

Procedure:

  • Lung Inflation: Cannulate the trachea and slowly instill warm (37°C) low-melting-point agarose solution into the lungs until fully inflated. The volume will depend on the species and size of the lungs.

  • Solidification: Place the inflated lungs on ice or at 4°C for approximately 10-30 minutes to allow the agarose to solidify. This provides the necessary rigidity for slicing.

  • Tissue Coring and Slicing: Dissect the lobes and obtain cylindrical cores of tissue. Mount the tissue core onto the microtome stage. Slice the tissue at a thickness of 250-300 µm in a bath of ice-cold physiological buffer.

  • Washing and Culture: Transfer the freshly cut slices to sterile buffer to wash away debris and melted agarose. Place individual slices into wells of a culture plate containing pre-warmed culture medium.

  • Incubation: Incubate the PCLS at 37°C in a humidified incubator with 5% CO2. Allow the slices to equilibrate for at least one hour before starting experiments. PCLS can typically remain viable in culture for several days.

cluster_prep PCLS Preparation Workflow A Lung Isolation B Agarose Inflation (1.5-2.5% low-melt) A->B C Solidification (4°C, 10-30 min) B->C D Tissue Slicing (250-300 µm) C->D E Washing (Cold Buffer) D->E F Culture & Equilibration (37°C, ≥1 hr) E->F G Ready for Experiment F->G

Figure 2: Workflow for the preparation of Precision-Cut Lung Slices.
Protocol 2: Methacholine-Induced Bronchoconstriction Assay

This protocol details the steps to induce and measure airway contraction in PCLS using methacholine.

Materials:

  • Prepared PCLS in culture medium

  • This compound stock solution (e.g., 10 mM in sterile water or saline)

  • Culture medium for dilutions

  • Microscope with a camera for image acquisition

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Baseline Imaging: Place a PCLS in a perfusion chamber on the microscope stage. Acquire a baseline image of a clear, cross-sectioned airway.

  • Dose-Response Administration: Prepare serial dilutions of methacholine in culture medium. Add increasing concentrations of methacholine to the PCLS at fixed intervals (e.g., every 5 minutes). A typical concentration range is 10⁻⁹ M to 10⁻⁴ M.

  • Image Acquisition: Capture an image of the airway after each dose of methacholine has been applied and the response has stabilized.

  • Washout/Relaxation (Optional): After the final methacholine dose, the agonist can be washed out with fresh medium. To induce relaxation, a bronchodilator such as chloroquine (B1663885) (e.g., 1 mM) can be added.

  • Data Analysis: Use image analysis software to measure the airway lumen area in each image. Calculate the percentage of airway contraction relative to the baseline area for each methacholine concentration. The baseline area is considered 100%.

    Formula: % Contraction = (1 - (Area after MCh / Baseline Area)) * 100

  • Dose-Response Curve: Plot the percentage of contraction against the logarithm of the methacholine concentration to generate a dose-response curve. From this curve, key parameters such as the EC50 (the concentration of methacholine that produces 50% of the maximal response) can be determined.

cluster_assay Bronchoconstriction Assay Workflow Start PCLS with Airway Baseline Acquire Baseline Image Start->Baseline AddMCh Add Methacholine (Increasing Doses) Baseline->AddMCh Capture Capture Image AddMCh->Capture Loop Repeat for each dose? Capture->Loop Loop->AddMCh Yes Analyze Measure Airway Area Loop->Analyze No Plot Plot Dose-Response Curve Analyze->Plot End Determine EC50 Plot->End

References

Application Notes and Protocols for Quantifying Airway Resistance and Elastance Following Methacholine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the quantification of airway resistance and elastance in response to methacholine (B1211447) administration. This is a critical methodology in preclinical and clinical research for evaluating airway hyperresponsiveness (AHR), a key feature of asthma and other obstructive lung diseases.

Introduction

Methacholine, a synthetic analog of acetylcholine, is a bronchoconstricting agent that acts on muscarinic receptors in the airway smooth muscle. A methacholine challenge test involves the administration of escalating doses of methacholine to induce bronchoconstriction, which is then quantified by measuring changes in lung mechanics. The two primary parameters of interest are airway resistance (R) and elastance (E).

  • Airway Resistance (R) : Represents the opposition to airflow within the conducting airways. An increase in resistance signifies airway narrowing.

  • Elastance (E) : Reflects the stiffness of the respiratory system, including the lung tissue and chest wall. An increase in elastance indicates a stiffer, less compliant lung.

The Forced Oscillation Technique (FOT) and Impulse Oscillometry (IOS) are non-invasive methods that superimpose small pressure oscillations on the subject's normal breathing to measure respiratory impedance (Zrs), which is composed of resistance (Rrs) and reactance (Xrs).[1][2][3] Elastance can be calculated from reactance. These techniques are particularly valuable as they require minimal patient cooperation and can be applied to a wide range of subjects, from preclinical animal models to human patients.[4]

Key Concepts and Signaling Pathways

Methacholine induces bronchoconstriction by activating M3 muscarinic receptors on airway smooth muscle cells. This initiates a signaling cascade involving Gq proteins, phospholipase C (PLC), and inositol (B14025) trisphosphate (IP3), ultimately leading to an increase in intracellular calcium and smooth muscle contraction.

Methacholine Methacholine M3_Receptor M3 Muscarinic Receptor Methacholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Airway Smooth Muscle Contraction Ca_Release->Contraction Leads to Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction

Caption: Methacholine-induced bronchoconstriction signaling pathway.

Experimental Protocols

Protocol 1: Methacholine Challenge in Ventilated Mice using Forced Oscillation Technique

This protocol describes the invasive measurement of airway mechanics in anesthetized and ventilated mice, a common preclinical model.

Materials:

  • Small animal ventilator

  • Forced oscillation system (e.g., flexiVent)

  • Nebulizer for aerosolized methacholine delivery

  • Tracheal cannula

  • Anesthetic (e.g., ketamine/xylazine)

  • Methacholine chloride solution in phosphate-buffered saline (PBS) at various concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection.

  • Tracheostomy: Perform a tracheostomy and insert a tracheal cannula.

  • Ventilation: Connect the mouse to the small animal ventilator.

  • Baseline Measurement: After a stabilization period, obtain baseline measurements of airway resistance (R) and elastance (E) using the forced oscillation system.

  • Methacholine Administration:

    • Administer an aerosol of PBS (vehicle control) for a set duration (e.g., 10 seconds).

    • Record R and E measurements continuously for a defined period (e.g., 3 minutes) following nebulization.

    • Administer increasing concentrations of aerosolized methacholine.[5]

    • After each dose, record the peak R and E response.

  • Data Analysis: Plot the dose-response curve for both resistance and elastance against the methacholine concentration. The provocation concentration 200 (PC200), the concentration of methacholine that causes a 200% increase in resistance from baseline, can be calculated to quantify airway hyperresponsiveness.[6]

Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Tracheostomy Perform Tracheostomy & Cannulate Anesthetize->Tracheostomy Ventilate Connect to Ventilator & FOT System Tracheostomy->Ventilate Baseline Measure Baseline R & E Ventilate->Baseline PBS_Neb Nebulize PBS (Control) Baseline->PBS_Neb Measure_PBS Record R & E PBS_Neb->Measure_PBS MCh_Dose Nebulize Increasing Doses of Methacholine Measure_PBS->MCh_Dose Measure_MCh Record R & E after Each Dose MCh_Dose->Measure_MCh Repeat for each dose Data_Analysis Plot Dose-Response Curves Calculate PC200 Measure_MCh->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for methacholine challenge in ventilated mice.
Protocol 2: Methacholine Challenge in Conscious Humans using Impulse Oscillometry

This protocol outlines the non-invasive measurement of airway mechanics in human subjects.

Materials:

  • Impulse oscillometry system

  • Nebulizer or dosimeter for methacholine delivery

  • Methacholine chloride solution at standardized concentrations

  • Spirometer

Procedure:

  • Baseline Measurements:

    • Perform baseline spirometry to ensure the subject's FEV1 is within a safe range (typically >60-70% of predicted).[7][8]

    • Obtain baseline respiratory impedance measurements using IOS.

  • Methacholine Administration:

    • The subject inhales an aerosol of saline (control).

    • Repeat IOS measurements.

    • Administer doubling or quadrupling concentrations of methacholine via a nebulizer with tidal breathing or a dosimeter.[7]

    • Spirometry and IOS measurements are taken after each dose, typically at 30 and 90 seconds post-inhalation.[8][9]

  • Termination Criteria: The test is terminated when a 20% fall in FEV1 from baseline is observed (PC20), or the maximum dose of methacholine is administered.[9]

  • Data Analysis:

    • Calculate the provocation concentration causing a 20% fall in FEV1 (PC20).[9]

    • Analyze the IOS data to determine the changes in resistance at different frequencies (e.g., R5, R20) and reactance (X5). An increase in R5-R20 suggests peripheral airway narrowing.

Data Presentation

The following tables provide examples of how to structure quantitative data from methacholine challenge studies.

Table 1: Airway Resistance (R) and Elastance (E) in Ventilated Mice Following Methacholine Challenge

Methacholine (mg/mL)Airway Resistance (cmH₂O·s/mL)Tissue Elastance (cmH₂O/mL)
Baseline (PBS) 0.62 ± 0.0525.3 ± 1.8
3.125 1.25 ± 0.1535.1 ± 2.5
6.25 2.58 ± 0.3248.7 ± 3.1
12.5 4.95 ± 0.5165.2 ± 4.6
25 8.12 ± 0.8988.9 ± 6.3
50 12.45 ± 1.23110.4 ± 8.9
*Data are presented as mean ± SEM. p < 0.05 compared to baseline. Data are hypothetical and for illustrative purposes.

Table 2: Respiratory System Resistance (Rrs) and Reactance (Xrs) in Human Subjects during Methacholine Challenge (IOS)

Methacholine (mg/mL)R5 (kPa·s/L)R20 (kPa·s/L)X5 (kPa/L)FEV₁ (% fall from baseline)
Baseline (Saline) 0.35 ± 0.040.28 ± 0.03-0.12 ± 0.021.2 ± 0.5
0.5 0.48 ± 0.060.32 ± 0.04-0.18 ± 0.035.8 ± 1.2
1.0 0.65 ± 0.080.38 ± 0.05-0.25 ± 0.0412.5 ± 2.1
2.0 0.88 ± 0.110.45 ± 0.06-0.35 ± 0.0521.3 ± 3.5
Data are presented as mean ± SEM. p < 0.05 compared to baseline. Data are hypothetical and for illustrative purposes.

Summary and Conclusions

Quantifying airway resistance and elastance after methacholine administration is a fundamental tool for assessing airway hyperresponsiveness. The use of techniques like the Forced Oscillation Technique and Impulse Oscillometry provides detailed insights into the mechanics of bronchoconstriction.[3] Standardized protocols and clear data presentation are essential for the reproducibility and interpretation of these studies in both basic research and drug development. The choice of methodology, whether invasive or non-invasive, will depend on the research question and the subject population. Careful consideration of experimental details, such as the method of methacholine delivery and the parameters used to assess the response, is crucial for obtaining reliable and meaningful data.

References

Troubleshooting & Optimization

Methacholine bromide solution stability, storage, and preparation protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and preparation of methacholine (B1211447) bromide solutions for experimental use.

A Note on Methacholine Salts: While this guide focuses on methacholine bromide, much of the available stability and preparation data has been generated using methacholine chloride. As this compound and chloride are pharmaceutically acceptable salts of the same active cation (methacholine), their chemical behavior and stability in aqueous solutions are expected to be highly similar.[1] Protocols for methacholine chloride can therefore be considered a reliable basis for working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound powder?

A1: this compound, like the chloride salt, is a hygroscopic crystalline powder.[2][3] To prevent moisture absorption, which can affect weighing accuracy and stability, bulk powder should be stored in a freezer with a desiccator.[4] Sealed vials from the manufacturer do not typically require freezing or desiccation and can be stored at room temperature (15°C to 30°C or 59°F to 86°F).[4][5]

Q2: What is the recommended diluent for preparing this compound solutions?

A2: The most common and recommended diluent is sterile 0.9% sodium chloride (normal saline).[4] Some protocols specify the use of normal saline containing a preservative like 0.4% phenol, particularly for commercially available kits like Provocholine® (methacholine chloride).[4][5] However, for many research applications, saline without a preservative is sufficient and preferred.[4] Buffered solutions are generally not recommended as they can be less stable.[4][6]

Q3: How should I store reconstituted this compound solutions?

A3: Reconstituted methacholine solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[5][7][8] Freezing of diluted solutions does not negatively impact their stability.[5][8] Solutions should be allowed to warm to room temperature for approximately 30 minutes before use, as temperature can affect nebulizer output.[4][7]

Q4: What is the shelf-life of a reconstituted this compound solution?

A4: The stability of reconstituted methacholine solutions depends on the concentration, storage temperature, and diluent. When prepared with normal saline and stored at 4°C, solutions with concentrations of 0.125 mg/mL and greater are stable for up to 3 months.[4] However, some guidelines recommend a shorter storage period of 2 weeks for refrigerated solutions.[5][7][8] Lower concentration solutions (e.g., 0.025 mg/mL) are less stable and may need to be prepared on the day of testing.[4][5]

Q5: Why is the pH of the solution important for methacholine stability?

A5: Methacholine is susceptible to hydrolysis, and this degradation process is highly pH-dependent. The solutions are weakly to moderately acidic in normal saline, which contributes to their stability.[4] Methacholine rapidly decomposes at a pH above 6.[9] Therefore, using buffered solutions, especially alkaline buffers, is not recommended as it will accelerate degradation.[4][6]

Data Presentation: Solution Stability

The following tables summarize the stability of methacholine chloride solutions under various conditions, which can be used as a proxy for this compound.

Table 1: Stability of Methacholine Solutions in 0.9% NaCl at Different Temperatures

ConcentrationTemperatureStability/Shelf-LifeReference
≥ 0.125 mg/mL4°CStable for up to 3 months[4]
Various4°CNo significant decomposition over 4 months[10]
5 mg/mL4°CStable for up to 5 months (≤10% degradation)[6]
5 mg/mL4°CStable for 1 year[11]
VariousRoom TempNo significant decomposition over 4 months[10]
Lower Conc.Room TempLose potency faster than higher concentrations[4]
5 mg/mL30°CStable for up to 2 months (≤10% degradation)[6]

Table 2: Stability Based on Diluent and Concentration (9-Month Study)

ConcentrationDiluentStorageDegradationReference
50 g/LNaCl or PBSVarious~6.5%[12][13]
0.39 g/LNaClVarious~11.0%[12][13]
0.39 g/LPBSFrozen~8.0%[12][13]
0.39 g/LPBSRefrigerated~16.0%[12][13]
0.39 g/LPBSRoom Temp~63.8%[12][13]

Troubleshooting Guide

Q: My methacholine solution appears discolored. Can I still use it? A: No. A fresh, properly prepared methacholine solution should be clear and colorless.[8] Discoloration may indicate contamination or significant degradation. The solution should be discarded, and a new one prepared using sterile technique.

Q: I'm seeing a loss of potency or inconsistent results in my experiments. What could be the cause? A: Several factors could lead to a loss of potency:

  • Improper Storage: Storing solutions at room temperature, especially lower concentrations, can lead to rapid degradation.[4] Ensure solutions are refrigerated at 2-8°C.

  • Incorrect pH: Using a buffered diluent or a diluent with a pH above 6 can cause hydrolysis.[4][9] Stick to sterile 0.9% NaCl.

  • Age of Solution: Even when refrigerated, solutions have a finite shelf-life. Very low concentrations should be made fresh.[5] Refer to the stability tables above.

  • Evaporation: Unused solution left in a nebulizer will concentrate due to evaporation and should not be reused for subsequent experiments.[4]

  • Hygroscopic Powder: If the powder was not stored correctly and absorbed moisture, the initial weighing could be inaccurate, leading to a lower-than-expected concentration.

Q: My this compound powder has clumped together. Is it still usable? A: Clumping is a sign that the powder has absorbed moisture due to its hygroscopic nature.[4] This makes accurate weighing very difficult and can compromise the concentration of your stock solution. It is recommended to use powder that is free-flowing. Ensure bulk powder is stored in a desiccator to prevent this.

Experimental Protocols

Protocol 1: Reconstitution and Serial Dilution of this compound

This protocol describes the preparation of a stock solution and a series of doubling dilutions, a common procedure in bronchial challenge studies.

Materials:

  • This compound powder

  • Sterile, empty borosilicate glass vials with stoppers and seals

  • Sterile 0.9% Sodium Chloride Injection (diluent)

  • Sterile syringes (e.g., 3 mL and 10 mL) and needles

  • Alcohol prep pads

  • Labels

Procedure:

  • Preparation: Work in a clean, controlled environment (e.g., a laminar flow hood) using aseptic technique. Label all vials with the concentration and preparation date. Wipe the rubber stoppers of the methacholine powder vial, diluent vial, and all empty sterile vials with alcohol prep pads.

  • Reconstitute Stock Solution (e.g., 16 mg/mL):

    • Accurately weigh 100 mg of this compound powder.

    • Aseptically transfer the powder to a sterile vial.

    • Using a sterile syringe, draw up 6.25 mL of 0.9% NaCl diluent.

    • Transfer the diluent to the vial containing the methacholine powder.

    • Shake the vial gently until the powder is completely dissolved and the solution is clear. This is your Vial A (16 mg/mL) .

  • Perform Serial Doubling Dilutions:

    • Vial B (8 mg/mL): Transfer 3 mL of the 16 mg/mL solution from Vial A to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

    • Vial C (4 mg/mL): Transfer 3 mL of the 8 mg/mL solution from Vial B to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

    • Vial D (2 mg/mL): Transfer 3 mL of the 4 mg/mL solution from Vial C to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

    • Vial E (1 mg/mL): Transfer 3 mL of the 2 mg/mL solution from Vial D to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

    • Vial F (0.5 mg/mL): Transfer 3 mL of the 1 mg/mL solution from Vial E to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

    • Vial G (0.25 mg/mL): Transfer 3 mL of the 0.5 mg/mL solution from Vial F to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

    • Vial H (0.125 mg/mL): Transfer 3 mL of the 0.25 mg/mL solution from Vial G to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

    • Vial I (0.0625 mg/mL): Transfer 3 mL of the 0.125 mg/mL solution from Vial H to a new sterile vial. Add 3 mL of 0.9% NaCl diluent. Shake well.

  • Storage: Store all prepared solutions in the refrigerator at 2°C to 8°C.

Visualizations

G cluster_prep Preparation & Reconstitution cluster_dilution Serial Doubling Dilution cluster_storage Storage powder Methacholine Bromide Powder reconstitute Reconstitute: Add 6.25 mL Diluent to 100 mg Powder powder->reconstitute diluent 0.9% NaCl Diluent diluent->reconstitute stock Vial A 16 mg/mL Stock reconstitute->stock vialB Vial B 8 mg/mL stock->vialB +3mL Diluent storage Store all vials at 2-8°C stock->storage vialC Vial C 4 mg/mL vialB->vialC +3mL Diluent vialD Vial D 2 mg/mL vialC->vialD +3mL Diluent vialE Vial E 1 mg/mL vialD->vialE +3mL Diluent vialF Vial F 0.5 mg/mL vialE->vialF +3mL Diluent vialG Vial G 0.25 mg/mL vialF->vialG +3mL Diluent vialH Vial H 0.125 mg/mL vialG->vialH +3mL Diluent vialI Vial I 0.0625 mg/mL vialH->vialI +3mL Diluent vialI->storage

Caption: Workflow for preparing this compound solutions.

G start Issue: Inconsistent Results or Suspected Loss of Potency q_storage Was the solution stored correctly at 2-8°C? start->q_storage q_age Is the solution within its recommended shelf-life? q_storage->q_age Yes res_storage Action: Discard and prepare new solution. Always refrigerate. q_storage->res_storage No q_diluent Was the correct diluent (0.9% NaCl) used? q_age->q_diluent Yes res_age Action: Discard and prepare new solution, especially for low concentrations. q_age->res_age No q_powder Was the powder dry and free-flowing before use? q_diluent->q_powder Yes res_diluent Action: Discard. Only use 0.9% NaCl; avoid buffers. q_diluent->res_diluent No res_powder Action: Use new powder stored with a desiccator. Re-weigh carefully. q_powder->res_powder No res_ok Root cause is likely elsewhere. Review experimental setup and nebulizer function. q_powder->res_ok Yes

Caption: Troubleshooting decision tree for methacholine solutions.

References

Quality control measures for methacholine challenge in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing methacholine (B1211447) challenge testing in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What are the primary indications for performing a methacholine challenge test in a research setting?

A methacholine challenge test (MCT) is primarily used to assess airway hyperresponsiveness (AHR), a key feature of asthma.[1][2][3] In a research or drug development context, it is valuable for:

  • Evaluating the efficacy of novel asthma therapies.

  • Investigating the pathophysiology of asthma and other respiratory diseases.[4]

  • Assessing bronchial responsiveness in preclinical and clinical trials.[5]

  • Diagnosing occupational asthma.[1][6]

2. What are the absolute and relative contraindications for a methacholine challenge test?

Ensuring subject safety is paramount. The following conditions are contraindications for MCT:

Contraindication TypeConditionRationale
Absolute Severe airflow limitation (FEV₁ < 50% predicted or < 1.0 L)Increased risk of a dramatic fall in FEV₁ during the test.[6]
Heart attack or stroke within the last 3 monthsThe cardiovascular stress of induced bronchospasm may precipitate further events.[6][7][8]
Uncontrolled hypertension (Systolic BP > 200 or Diastolic BP > 100)The cardiovascular stress of induced bronchospasm may precipitate further events.[6][7][8]
Known aortic aneurysmThe cardiovascular stress of induced bronchospasm may precipitate further events.[6][7][8]
Relative Moderate airflow limitation (FEV₁ < 60% predicted or < 1.5 L)Increased risk of a dramatic fall in FEV₁ during the test.[6]
Inability to perform acceptable-quality spirometryAn acceptable-quality test depends on the subject's ability to perform reliable spirometric maneuvers.[1][6]
Pregnancy and nursingTo avoid any potential risk to the fetus or infant.[6][7][8]
Current use of cholinesterase inhibitor medication (for myasthenia gravis)These medications can potentiate the effects of methacholine.[6]

3. How should methacholine solutions be prepared and stored to ensure stability?

Proper preparation and storage of methacholine solutions are critical for accurate and reproducible results.

  • Diluent: Use sterile normal saline. Saline containing 0.4% phenol (B47542) can also be used to reduce the risk of bacterial contamination.[3][6] Do not use buffered solutions as they are less stable.[2][6]

  • Preparation: Solutions should be prepared by a trained individual, such as a pharmacist, using sterile techniques.[6][9]

  • Storage: Store solutions in a refrigerator at approximately 4°C.[6]

  • Stability: When prepared with a saline diluent and stored at 4°C, methacholine solutions are stable for at least 3 months.[1][6][10] Solutions should be warmed to room temperature before use.[2]

4. What medications and substances can interfere with methacholine challenge results, and what are the recommended withholding times?

Several medications and substances can alter airway responsiveness, potentially leading to false-negative results.[6]

Medication/SubstanceMinimum Withholding Time
Short-acting inhaled β₂-agonists6-8 hours
Long-acting inhaled β₂-agonists48 hours
Ultra long-acting β₂-agonists48 hours
Short-acting anticholinergics24 hours
Long-acting anticholinergicsUp to 1 week
Theophyllines12-48 hours
Leukotriene modifiers24 hours
Inhaled corticosteroidsNo consensus, depends on study goals
Caffeine-containing productsAt least 4 hours
SmokingAt least 1 hour

Sources:[4][9][11]

Troubleshooting Guide

Issue 1: High Variability in Baseline Spirometry

  • Problem: The subject's pre-challenge FEV₁ values are not reproducible (variation of more than 0.2 L after repeated efforts).[9]

  • Cause: This could be due to poor subject technique, fatigue, or underlying airway instability.

  • Solution:

    • Re-instruct the subject on proper spirometry technique.

    • Allow the subject to rest before repeating the maneuvers.

    • If variability persists, consider rescheduling the test as the results will be difficult to interpret.[9]

Issue 2: Significant FEV₁ Drop After Saline/Diluent Administration

  • Problem: The subject's FEV₁ drops by 10-20% or more after inhaling the saline diluent.

  • Cause: Some individuals with very sensitive airways may react to the diluent itself.

  • Solution:

    • 10-20% Drop: Repeat the diluent inhalation. If the FEV₁ remains stable, proceed with the test, using the post-diluent FEV₁ as the new baseline. If the subject is unstable, consider rescheduling.[2]

    • ≥20% Drop: The challenge should be stopped immediately.[2] This indicates significant airway hyperreactivity, and proceeding with methacholine could be unsafe.

Issue 3: Unexpectedly Strong Response to a Low Dose of Methacholine

  • Problem: A subject experiences a >20% fall in FEV₁ at the first or a very low concentration of methacholine.

  • Cause: This indicates severe airway hyperresponsiveness.

  • Solution:

    • Stop the test immediately.

    • Administer a bronchodilator to reverse the bronchoconstriction.[7][8]

    • Monitor the subject until their FEV₁ has returned to baseline.[8]

    • Ensure all safety equipment is readily available, including oxygen and resuscitation equipment.[1][9]

Issue 4: No Significant Response at the Maximum Methacholine Concentration

  • Problem: The subject completes the entire dosing protocol without a ≥20% drop in FEV₁.

  • Cause:

    • The subject does not have significant airway hyperresponsiveness (a true negative result).[7]

    • Suboptimal methacholine solution (e.g., expired, improperly stored).

    • Inefficient nebulizer delivery.

    • The subject did not adhere to medication withholding times.

  • Solution:

    • Verify the expiration date and storage conditions of the methacholine solution.

    • Confirm the proper functioning and calibration of the nebulizer.

    • Review the subject's pre-test questionnaire to ensure compliance with medication and substance avoidance.[2]

    • If all quality control measures are in order, the result is likely a true negative.

Issue 5: Poor Spirometry Quality Post-Methacholine

  • Problem: The subject is unable to perform acceptable spirometry maneuvers after a methacholine dose.

  • Cause: Coughing, dizziness, or bronchoconstriction can make it difficult for the subject to perform the required forceful exhalation.[11][12]

  • Solution:

    • Allow the subject a brief rest period before attempting the maneuver again.

    • Provide encouragement and clear instructions.

    • If the subject is experiencing significant symptoms, stop the test and administer a bronchodilator.[11]

    • Document the quality of the spirometry maneuvers, as this will be important for data interpretation. The following quality control grades can be used:[1][6]

GradeDescription
ATwo acceptable FEV₁ values that match within 0.10 L.
BTwo acceptable FEV₁ values that match within 0.20 L.
CTwo acceptable FEV₁ values that do not match within 0.20 L.
DOnly one acceptable FEV₁ maneuver.
FNo acceptable FEV₁ maneuvers.

Experimental Protocols

Protocol 1: Two-Minute Tidal Breathing Method

This protocol involves continuous inhalation of methacholine aerosol for two minutes.

  • Baseline Spirometry: Obtain at least two acceptable and reproducible FEV₁ maneuvers.

  • Diluent Administration: The subject breathes the aerosolized diluent (normal saline) for two minutes via a nebulizer connected to a mouthpiece.

  • Post-Diluent Spirometry: At 30 and 90 seconds after inhalation, perform spirometry to establish the baseline FEV₁ for calculating the percent fall.

  • Methacholine Administration: Administer doubling concentrations of methacholine, starting with the lowest concentration. The subject inhales each concentration for two minutes.

  • Post-Methacholine Spirometry: After each dose, perform spirometry at 30 and 90 seconds.

  • Endpoint: The test is stopped when there is a ≥20% fall in FEV₁ from the post-diluent baseline, or the highest concentration has been administered.

  • Recovery: Administer a bronchodilator and confirm that FEV₁ returns to baseline.

Protocol 2: Five-Breath Dosimeter Method

This protocol uses a dosimeter to deliver a specific number of breaths of methacholine aerosol.

  • Baseline and Post-Diluent Spirometry: Performed as in the two-minute tidal breathing method.

  • Methacholine Administration: The subject takes five slow, deep breaths from total lung capacity of the aerosolized methacholine solution delivered by a dosimeter.

  • Post-Methacholine Spirometry: Perform spirometry at 30 and 90 seconds after the fifth breath.

  • Dose Escalation: If the FEV₁ has not fallen by ≥20%, administer the next highest concentration of methacholine.

  • Endpoint and Recovery: Same as the two-minute tidal breathing method.

Visualizations

Methacholine_Challenge_Workflow cluster_pre_test Pre-Test cluster_testing Testing Procedure cluster_post_test Post-Test PreTest_Eval Pre-Test Evaluation: - Indications/Contraindications - Medication Review Patient_Prep Patient Preparation: - Withhold Medications - Avoid Caffeine/Smoking PreTest_Eval->Patient_Prep Baseline_Spiro Baseline Spirometry Patient_Prep->Baseline_Spiro Diluent_Admin Administer Diluent Baseline_Spiro->Diluent_Admin Post_Diluent_Spiro Post-Diluent Spirometry Diluent_Admin->Post_Diluent_Spiro Methacholine_Dosing Administer Increasing Methacholine Doses Post_Diluent_Spiro->Methacholine_Dosing Post_Methacholine_Spiro Post-Methacholine Spirometry Methacholine_Dosing->Post_Methacholine_Spiro Endpoint_Check Endpoint Reached? (FEV1 Drop >= 20% or Max Dose) Post_Methacholine_Spiro->Endpoint_Check Endpoint_Check->Methacholine_Dosing No Bronchodilator Administer Bronchodilator Endpoint_Check->Bronchodilator Yes Recovery_Spiro Recovery Spirometry Bronchodilator->Recovery_Spiro Data_Analysis Data Analysis & Interpretation Recovery_Spiro->Data_Analysis

Caption: Workflow for a methacholine challenge test.

Troubleshooting_Unexpected_FEV1_Drop cluster_diluent After Diluent cluster_methacholine After Methacholine Start Unexpected FEV1 Drop Detected Check_Timing When did the drop occur? Start->Check_Timing Diluent_Drop_Check FEV1 Drop >= 20%? Check_Timing->Diluent_Drop_Check After Diluent Stop_Test_M Stop Test Immediately Check_Timing->Stop_Test_M After Methacholine Stop_Test Stop Test Immediately Diluent_Drop_Check->Stop_Test Yes Repeat_Diluent Repeat Diluent Administration Diluent_Drop_Check->Repeat_Diluent No (10-20% drop) Admin_Broncho Administer Bronchodilator Stop_Test_M->Admin_Broncho Monitor Monitor Subject Until FEV1 Returns to Baseline Admin_Broncho->Monitor

Caption: Troubleshooting unexpected FEV₁ drops.

Methacholine_Signaling_Pathway Methacholine Inhaled Methacholine M3_Receptor Muscarinic M3 Receptor (on Airway Smooth Muscle) Methacholine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction

Caption: Simplified methacholine signaling pathway.

References

Technical Support Center: Interpreting Atypical Dose-Response Curves to Methacholine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting atypical dose-response curves observed during methacholine (B1211447) bromide challenge experiments.

Frequently Asked Questions (FAQs)

1. What is a typical methacholine dose-response curve?

A typical methacholine dose-response curve is sigmoidal, characterized by a progressive increase in airway resistance or a decrease in a parameter like Forced Expiratory Volume in one second (FEV1) as the dose of methacholine increases. In individuals with normal airway responsiveness, the curve will eventually reach a plateau, indicating a maximal response has been achieved[1]. In individuals with airway hyperresponsiveness, such as those with asthma, the curve is shifted to the left, is steeper, and may not reach a plateau within the tested dose range[2].

2. What are PC20 and PD20, and what are their typical values?

  • PC20 (Provocative Concentration 20): This is the concentration of methacholine that causes a 20% fall in FEV1 from the baseline measurement.

  • PD20 (Provocative Dose 20): This is the dose of methacholine that causes a 20% fall in FEV1. The European Respiratory Society (ERS) now recommends using PD20 as it allows for better comparison between different devices and protocols[3].

Typical values for PC20 can vary based on the population being studied. The table below summarizes some general classifications.

CategoryPC20 (mg/mL)Interpretation
Normal> 16Normal airway responsiveness. A negative test can help rule out current asthma[4].
Borderline4 - 16Borderline airway hyperresponsiveness.
Mild1 - 4Mild airway hyperresponsiveness.
Moderate to Severe< 1Moderate to severe airway hyperresponsiveness[4].

3. What is the underlying signaling pathway of methacholine?

Methacholine is a non-selective muscarinic receptor agonist. In airway smooth muscle, it primarily acts on M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The binding of methacholine to the M3 receptor activates the Gq alpha subunit of the associated G-protein[5][6][7]. This initiates a signaling cascade that leads to the contraction of airway smooth muscle and subsequent bronchoconstriction.

Methacholine_Signaling_Pathway Methacholine Methacholine Bromide M3_Receptor M3 Muscarinic Receptor Methacholine->M3_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Opens PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release SR->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Increased intracellular Ca²⁺ leads to Ca_Influx Ca_Influx->Contraction Increased intracellular Ca²⁺ leads to Ca_Channel->Ca_Influx PKC->Contraction Contributes to

Caption: Methacholine signaling pathway in airway smooth muscle cells.

Troubleshooting Atypical Dose-Response Curves

This section provides guidance on interpreting and troubleshooting various atypical dose-response curves you might encounter.

Scenario 1: Plateau Response (Hyporesponsiveness)
  • Description: The dose-response curve flattens out at higher methacholine concentrations, indicating that a maximal response has been reached without a significant drop in FEV1 (often less than 20%). This is a typical finding in healthy individuals[1].

  • Possible Causes & Troubleshooting:

    • Experimental Error:

      • Incorrect Methacholine Concentration: Verify the dilution calculations and the preparation of the methacholine solutions.

      • Nebulizer Malfunction: Ensure the nebulizer is functioning correctly and delivering the intended dose. Calibrate the nebulizer output.

      • Improper Inhalation Technique: Confirm that the subject is following the prescribed breathing protocol.

    • Biological Factors:

      • Normal Airway Responsiveness: The subject may have healthy airways with a normal physiological limit to bronchoconstriction.

      • Tachyphylaxis: Repeated exposure to methacholine can lead to a diminished response. Ensure adequate time has passed between challenges if repeating the experiment[8].

  • Suggested Workflow for Investigation:

Plateau_Response_Workflow Start Plateau Response Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Check_Equipment Verify Equipment Function Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Check_Subject Assess Subject Factors Subject_Factors Consider Biological Variation Check_Subject->Subject_Factors Protocol_OK->Check_Equipment Yes Troubleshoot_Protocol Correct Protocol Errors Protocol_OK->Troubleshoot_Protocol No Equipment_OK->Check_Subject Yes Troubleshoot_Equipment Calibrate/Replace Equipment Equipment_OK->Troubleshoot_Equipment No Normal_Response Conclude Normal Responsiveness Subject_Factors->Normal_Response

Caption: Troubleshooting workflow for a plateau dose-response curve.

Scenario 2: Hyperreactive Response
  • Description: A steep dose-response curve with a significant drop in FEV1 at low concentrations of methacholine, often without reaching a plateau. This is characteristic of airway hyperresponsiveness seen in conditions like asthma.

  • Possible Causes & Troubleshooting:

    • Experimental Error:

      • Overestimation of Methacholine Concentration: Double-check all dilutions.

      • Leaky Nebulizer or Tubing: Inspect equipment for any leaks that could lead to unintended high dose delivery.

    • Biological Factors:

      • Asthma or other Obstructive Lung Diseases: The subject may have an underlying condition causing airway hyperresponsiveness[9].

      • Recent Respiratory Infection or Allergen Exposure: These can temporarily increase airway sensitivity[4].

  • Suggested Workflow for Investigation:

Hyperreactive_Response_Workflow Start Hyperreactive Response Observed Review_History Review Subject's Clinical History Start->Review_History History_Suggestive History of Asthma/ Allergies? Review_History->History_Suggestive Check_Protocol Verify Experimental Protocol & Dosing Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK History_Suggestive->Check_Protocol No Consider_Underlying_Condition Consider Underlying Airway Disease History_Suggestive->Consider_Underlying_Condition Yes Protocol_OK->Consider_Underlying_Condition Yes Troubleshoot_Dosing Correct Dosing Errors Protocol_OK->Troubleshoot_Dosing No Investigate_Further Further Clinical Investigation Consider_Underlying_Condition->Investigate_Further

Caption: Troubleshooting workflow for a hyperreactive dose-response curve.

Scenario 3: Biphasic Response
  • Description: An initial bronchoconstriction followed by a partial recovery and then a second, later phase of bronchoconstriction.

  • Possible Causes & Troubleshooting:

    • Biological Factors:

      • Late-Phase Allergic Reaction: Although less common with methacholine alone, it can be seen in subjects with underlying allergic inflammation, especially if there was recent allergen exposure. Exercise-induced biphasic responses have also been observed[10].

      • Release of Inflammatory Mediators: The initial bronchoconstriction might trigger the release of other inflammatory mediators that cause a delayed response.

  • Suggested Workflow for Investigation:

    • Review the subject's history for recent allergen exposure or exercise.

    • Consider measuring inflammatory markers in sputum or blood before and after the challenge.

Scenario 4: Tachyphylaxis (Desensitization)
  • Description: A reduced response to subsequent doses of methacholine, leading to a less steep or plateauing curve upon repeated challenges. This is more commonly observed in non-asthmatic individuals[8].

  • Possible Causes & Troubleshooting:

    • Biological Factors:

      • Receptor Downregulation/Desensitization: Repeated stimulation of muscarinic receptors can lead to their internalization or uncoupling from G-proteins.

  • Suggested Workflow for Investigation:

    • If repeated challenges are necessary, ensure a sufficient washout period between tests.

    • Investigate receptor expression and G-protein coupling in relevant cell or tissue models.

Scenario 5: No Response or Flat Curve
  • Description: No significant change in airway function even at the highest concentrations of methacholine.

  • Possible Causes & Troubleshooting:

    • Experimental Error:

      • Incorrect Drug: Verify that this compound was used.

      • Inactive Methacholine: Ensure the methacholine solution was prepared fresh and stored correctly.

      • Complete Nebulizer Failure: Check that the nebulizer is producing an aerosol.

      • Subject's Medication: The subject may have taken a bronchodilator or other medication that interferes with the test[11].

    • Biological Factors:

      • Extremely Low Airway Responsiveness: The subject may be exceptionally non-responsive.

  • Suggested Workflow for Investigation:

    • Thoroughly review the experimental setup and subject preparation, including medication history.

    • Test the nebulizer with a saline solution to confirm aerosol production.

    • If all technical aspects are correct, the result may be a true reflection of the subject's low airway responsiveness.

Advanced Experimental Protocols for Investigating Atypical Responses

For in-depth investigation of the cellular and molecular mechanisms underlying atypical dose-response curves, the following experimental protocols can be employed.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins in response to receptor stimulation. An increased binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits indicates G-protein activation.

Protocol:

  • Membrane Preparation: Prepare cell membranes from airway smooth muscle cells or tissue homogenates.

  • Incubation: Incubate the membranes with increasing concentrations of methacholine in the presence of GDP and [³⁵S]GTPγS.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the methacholine concentration to generate a dose-response curve for G-protein activation.

Expected Quantitative Data:

ConditionEC50 for G-protein ActivationMaximal [³⁵S]GTPγS Binding (fmol/mg protein)
Normal Response1 - 10 µM100 - 300
Atypical (e.g., desensitized)Higher EC50 or lower maximal binding< 100
Intracellular Calcium Imaging

This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to methacholine stimulation.

Protocol:

  • Cell Culture: Culture primary human bronchial smooth muscle cells on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity before stimulation.

  • Stimulation: Add increasing concentrations of methacholine to the cells.

  • Image Acquisition: Continuously record the fluorescence intensity using a fluorescence microscope equipped with a camera.

  • Data Analysis: Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity over baseline (for single-wavelength dyes like Fluo-4) to determine the [Ca²⁺]i.

Expected Quantitative Data:

Methacholine ConcentrationPeak [Ca²⁺]i (nM) in Normal Cells
Basal~100 - 150[12]
1 µM300 - 500
10 µM600 - 800
100 µM> 1000

Note: These values are approximate and can vary depending on cell type and experimental conditions. A blunted or absent calcium response could indicate issues with receptor function, G-protein coupling, or downstream signaling components.

By systematically addressing potential experimental errors and investigating the underlying biological mechanisms, researchers can gain a clearer understanding of atypical dose-response curves to this compound.

References

Technical Support Center: Anesthesia and Methacholine Challenge in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methacholine (B1211447) challenges in anesthetized animal models. This resource aims to address specific issues that may arise during experiments and provide guidance on data interpretation and experimental design.

Frequently Asked Questions (FAQs)

Q1: How does the choice of anesthetic impact baseline airway mechanics?

A1: Different anesthetics can significantly alter baseline respiratory parameters. For instance, ketamine-xylazine and urethane (B1682113) have been shown to alter baseline breathing patterns in mice, with ketamine-xylazine reducing minute ventilation, and urethane decreasing tidal volume while increasing respiratory frequency.[1] Isoflurane (B1672236), at sub-anesthetic doses, may not significantly affect baseline ventilation.[1] These alterations can influence the starting point from which methacholine-induced changes are measured, potentially affecting the interpretation of airway hyperresponsiveness (AHR).

Q2: Will the anesthetic I choose affect the degree of bronchoconstriction in response to methacholine?

A2: While direct comparative studies on methacholine challenge outcomes under different anesthetics are limited, the known physiological effects of each agent suggest a significant impact. Anesthetics that cause respiratory depression, such as ketamine-xylazine and urethane, can blunt the hypercapnic ventilatory response (HCVR).[1] This blunting of respiratory drive could potentially dampen the measured bronchoconstrictive response to methacholine. Conversely, some anesthetics like pentobarbitone and urethane have been shown to potentiate the bronchoconstrictor effects of agents like acetylcholine (B1216132) (a related compound to methacholine) in guinea pigs, possibly by inhibiting adrenergic bronchodilator tone.[2]

Q3: What is the mechanism of methacholine-induced bronchoconstriction?

A3: Methacholine is a cholinergic agonist that primarily acts on muscarinic receptors in the airway smooth muscle. It preferentially binds to M3 muscarinic receptors, which are coupled to Gq proteins. This binding activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and bronchoconstriction. Methacholine can also act on M2 muscarinic receptors on presynaptic nerve endings, which normally inhibit acetylcholine release. In certain inflammatory conditions, dysfunction of these M2 receptors can lead to an exaggerated bronchoconstrictor response.

Q4: Are there established protocols for methacholine challenge under anesthesia?

A4: Yes, several established protocols exist, often utilizing a computer-controlled ventilator system like the flexiVent. These protocols detail the anesthesia induction and maintenance, tracheostomy procedure, mechanical ventilation parameters, and the administration of aerosolized or intravenous methacholine in increasing concentrations. The specific dosages of anesthetics and methacholine, as well as the timing of measurements, can vary depending on the animal model and research question.

Troubleshooting Guides

Issue 1: High variability in methacholine challenge results between animals in the same group.

  • Possible Cause: Inconsistent depth of anesthesia.

    • Troubleshooting Steps:

      • Ensure precise and consistent administration of the anesthetic agent based on the animal's body weight.

      • Monitor the depth of anesthesia throughout the experiment using physiological parameters such as respiratory rate, heart rate, and response to stimuli (e.g., toe pinch).

      • For inhalant anesthetics like isoflurane, use a calibrated vaporizer to deliver a consistent concentration.

      • For injectable anesthetics, be aware of potential strain- and sex-dependent differences in metabolism and adjust dosages accordingly.

  • Possible Cause: Animal-to-animal differences in airway anatomy or responsiveness.

    • Troubleshooting Steps:

      • Use age- and sex-matched animals from the same genetic background to minimize biological variability.

      • Ensure animals are free from underlying respiratory infections, which can significantly alter airway responsiveness.

      • Increase the number of animals per group to improve statistical power and account for individual variations.

Issue 2: Blunted or absent response to methacholine.

  • Possible Cause: Anesthetic-induced respiratory depression.

    • Troubleshooting Steps:

      • Consider the known effects of your chosen anesthetic on respiratory drive. Ketamine-xylazine and urethane are known to cause significant respiratory depression.[1]

      • If possible, use the lowest effective dose of the anesthetic that maintains an appropriate surgical plane without excessive respiratory depression.

      • Consider switching to an anesthetic with less impact on respiratory function, if compatible with your experimental model.

  • Possible Cause: Incorrect methacholine administration.

    • Troubleshooting Steps:

      • Verify the concentration and stability of your methacholine solution.

      • Ensure proper functioning of the nebulizer or infusion pump for consistent delivery.

      • For aerosolized delivery, confirm that the particle size is appropriate for reaching the airways.

Issue 3: Unexpected paradoxical bronchodilation in response to methacholine.

  • Possible Cause: This can be a complex physiological response. While counterintuitive, paradoxical dilation of some airways has been observed in mice during methacholine challenge.

    • Troubleshooting Steps:

      • This may not be an error but a physiological phenomenon. Detailed airway imaging techniques, if available, can help to characterize this response.

      • Review the literature for similar findings in your specific animal model and under the chosen anesthetic.

      • Consider the potential influence of the anesthetic on autonomic regulation of airway tone, which could contribute to such paradoxical effects. Urethane, for example, has been noted to have complex effects on cardiovascular responsiveness to catecholamines which could translate to the airways.

Quantitative Data Summary

The following tables summarize the reported effects of commonly used anesthetics on respiratory parameters in mice. It is important to note that these values are from different studies with varying experimental conditions, and direct comparative studies on methacholine challenge outcomes are limited.

Table 1: Effect of Anesthetics on Hypercapnic Ventilatory Response (HCVR) in Mice

AnestheticDoseChange in HCVRReference
Isoflurane0.5%Large reduction
Isoflurane1%Marked reduction
Ketamine-XylazineSurgical AnesthesiaMarkedly decreased
UrethaneSurgical AnesthesiaMarkedly decreased

Table 2: Effect of Anesthetics on Baseline Breathing in Mice

AnestheticEffect on Baseline BreathingReference
IsofluraneDid not affect baseline ventilation
Ketamine-XylazineGreatly reduced minute ventilation (decreased tidal volume and breathing frequency)
UrethaneDid not decrease minute ventilation at baseline, but decreased tidal volume and increased breathing frequency

Experimental Protocols

Protocol 1: Methacholine Challenge in Anesthetized, Tracheostomized, and Mechanically Ventilated Mice using the flexiVent System

  • Anesthesia:

    • Induce anesthesia with an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine). The exact dosage may need to be optimized for the specific mouse strain and age.

    • Alternatively, induce with isoflurane (4-5% in an induction chamber) and maintain with 1.5-2.5% isoflurane delivered via a vaporizer.

    • Confirm adequate anesthetic depth by lack of response to a toe pinch.

  • Tracheostomy:

    • Once the animal is deeply anesthetized, perform a tracheostomy by making a midline incision in the neck to expose the trachea.

    • Carefully insert a cannula (e.g., 18-20 gauge) into the trachea and secure it with a suture.

  • Mechanical Ventilation:

    • Connect the tracheal cannula to a computer-controlled mechanical ventilator (e.g., flexiVent).

    • Ventilate the mouse with a tidal volume of 10 mL/kg at a frequency of 150 breaths/minute, with a positive end-expiratory pressure (PEEP) of 3 cmH2O.

  • Methacholine Challenge:

    • Allow the animal to stabilize on the ventilator.

    • Obtain baseline measurements of airway mechanics (resistance and elastance).

    • Administer aerosolized saline as a control, followed by increasing concentrations of methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL) via a nebulizer integrated into the ventilator circuit.

    • Measure airway mechanics after each dose of methacholine.

  • Data Analysis:

    • Plot the dose-response curve for airway resistance and elastance against the methacholine concentration.

    • Calculate the provocative concentration 20 (PC20), which is the concentration of methacholine that causes a 20% increase in airway resistance from baseline.

Visualizations

Methacholine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Methacholine Methacholine M3_Receptor M3 Muscarinic Receptor Methacholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_SR Ca²⁺ Release from SR IP3->Ca_SR Stimulates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_SR->Ca_Cytosol Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction Leads to

Caption: Methacholine signaling pathway in airway smooth muscle cells.

Experimental_Workflow start Start anesthesia Anesthesia Induction (e.g., Ketamine/Xylazine or Isoflurane) start->anesthesia tracheostomy Tracheostomy and Cannulation anesthesia->tracheostomy ventilation Mechanical Ventilation (flexiVent) tracheostomy->ventilation baseline Baseline Airway Mechanics Measurement ventilation->baseline saline Saline Challenge (Control) baseline->saline methacholine Incremental Methacholine Dose Challenge saline->methacholine measurement Airway Mechanics Measurement After Each Dose methacholine->measurement Repeat for each dose measurement->methacholine end End of Experiment measurement->end After final dose

Caption: Experimental workflow for a methacholine challenge in an anesthetized mouse.

Troubleshooting_Logic issue Unexpected Methacholine Challenge Outcome check_anesthesia Check Anesthetic Depth and Stability issue->check_anesthesia check_delivery Verify Methacholine Delivery System issue->check_delivery check_animal Assess Animal Health and Homogeneity issue->check_animal solution_anesthesia Adjust Anesthetic Protocol: - Titrate dose - Monitor vitals - Consider alternative anesthetic check_anesthesia->solution_anesthesia Inconsistent solution_delivery Troubleshoot Delivery: - Check MCh concentration - Calibrate nebulizer/pump - Ensure proper cannula placement check_delivery->solution_delivery Faulty solution_animal Refine Animal Model: - Use age/sex matched animals - Screen for infections - Increase sample size check_animal->solution_animal Variable

Caption: Logical troubleshooting flow for unexpected methacholine challenge results.

References

Technical Support Center: Nebulizer Calibration and Maintenance for Consistent Methacholine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration, maintenance, and troubleshooting of nebulizers for consistent and accurate methacholine (B1211447) delivery in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the provocative dose (PD20) preferred over the provocative concentration (PC20) in methacholine challenge tests?

A1: The provocative dose resulting in a 20% fall in FEV1 (PD20) is favored because it is independent of the nebulizer device used for methacholine delivery. In contrast, the provocative concentration causing a 20% fall in FEV1 (PC20) is highly dependent on the specific device. The use of PD20 allows for more comparable results across different studies and devices.[1]

Q2: What is nebulizer characterization and why is it crucial?

A2: Nebulizer characterization is the process of determining the aerosol output and particle size distribution of a specific nebulizer. This is essential for calculating the precise dose of methacholine delivered to the airways.[2] Manufacturers should provide this information to allow laboratories to establish accurate dosing protocols.

Q3: How often should a nebulizer be calibrated?

A3: While there is no universal standard, it is recommended that each laboratory establishes its own monitoring schedule based on usage, maintenance, and cleaning practices. A suggested starting point is to check the nebulizer output after every 20 uses to determine an appropriate calibration frequency.

Q4: Can the solution remaining in the nebulizer after a test be reused?

A4: No, any methacholine solution remaining in the nebulizer after use should be discarded. This is because evaporation can concentrate the solution, leading to inaccurate dosing in subsequent tests.

Q5: How does temperature affect methacholine solutions and nebulizer performance?

A5: The temperature of the methacholine solution can impact the nebulizer's output. Cold solutions should be allowed to warm to room temperature for approximately 30 minutes before use to ensure consistent aerosol generation.[3][4]

Troubleshooting Guides

This section provides step-by-step solutions to common issues encountered during nebulizer operation for methacholine delivery.

Problem 1: The nebulizer is not producing any mist.

  • Is the nebulizer properly connected to the power source?

    • Ensure the AC adapter is securely plugged into an electrical outlet and the main unit.[5] For battery-powered devices, check that the batteries are inserted correctly and are charged.

  • Are all components correctly and securely assembled?

    • Verify that the medication cup, mouthpiece/mask, and tubing are all firmly connected without any gaps.

  • Is the medication cup filled correctly?

    • Ensure the medication volume is within the manufacturer's recommended range. Overfilling or underfilling can prevent proper nebulization.

  • Is there a blockage in the nebulizer nozzle or tubing?

    • Medication can crystallize and clog the nozzle. Disassemble and clean the nebulizer components according to the manufacturer's instructions. Check the tubing for any kinks or obstructions.

  • Is the air filter clean?

    • A dirty or clogged air filter can impede airflow and prevent mist production. Check and replace the filter if it appears discolored or dirty.

Problem 2: The aerosol output is inconsistent or low.

  • Is the nebulizer being held at the correct angle?

    • Tilting the nebulizer excessively can affect the flow of medication to the nozzle and result in inconsistent misting.

  • Has the nebulizer been cleaned recently?

    • Residual medication buildup can obstruct the nozzle and lead to reduced output. A thorough cleaning as per the manufacturer's guidelines is recommended.

  • Are you using the correct and compatible accessories?

    • Mismatched or worn-out nebulizer components can lead to poor performance.

  • Is the compressor functioning optimally?

    • For jet nebulizers, ensure the compressor is providing adequate air pressure. Listen for any unusual noises that might indicate a malfunction.

Problem 3: The nebulizer is leaking.

  • Are the nebulizer components assembled correctly and tightly?

    • Check all connections, especially around the medication cup and mouthpiece, to ensure a proper seal.

  • Are there any cracks or damage to the nebulizer cup or other parts?

    • Inspect all components for wear and tear. Damaged parts should be replaced.

Data Presentation

Table 1: Comparison of Nebulizer Performance in Methacholine Challenge Testing

Nebulizer TypeOutput RateMass Median Aerodynamic Diameter (MMAD)Notes
English Wright Calibrated to 0.13 mL/min~1.0 - 3.6 µmHistorically a reference standard; produces a small particle size.
DeVilbiss 646 9 µL (± 10%) per 0.6-s actuationNot specifiedCommonly used in the five-breath dosimeter method; high between-unit variability.
AeroEclipse II BAN 0.023 to 0.027 mL per breath2.8 µmBreath-actuated, disposable, single-patient use. PC20 is approximately one doubling concentration lower than the Wright nebulizer.
Hudson RCI MicroMist Delivers ~380 µg of respirable fraction from a 16 mg/mL solution in 1 minute.3.4 µmHigher output may require shorter nebulization times compared to the Wright nebulizer.
Vibrating Mesh (e.g., Aerogen Solo) Higher output than jet nebulizers.Not specifiedPD20 values are comparable to the Wright nebulizer, but PC20 values are significantly lower.

Experimental Protocols

1. Gravimetric Method for Nebulizer Output Calibration

This protocol is adapted from the 1999 American Thoracic Society guidelines.

Objective: To determine the volume of liquid aerosolized by a nebulizer per unit of time.

Materials:

  • Nebulizer to be calibrated

  • Analytical balance (accurate to 1.0 mg)

  • 3 mL of room temperature saline

  • Compressed air source with a flow meter

  • Timer

Procedure:

  • Fill the nebulizer with 3 mL of room temperature saline.

  • Weigh the filled nebulizer using the analytical balance and record the pre-weight.

  • Connect the nebulizer to the compressed air source and adjust the flow meter to the desired flow rate (e.g., 7.0 L/min).

  • Activate the nebulizer and run it for a precise duration (e.g., exactly 2 minutes), timed accurately.

  • Reweigh the nebulizer and record the post-weight.

  • Repeat steps 1-5 at least three times for each airflow setting to be tested.

  • Calculate the average nebulizer output in mL/min using the following formula (assuming 1 mL of saline equals 1,000 mg): Output (mL/min) = [ (pre-weight (mg) - post-weight (mg)) / time (min) ] / 1,000

  • Plot the average nebulizer output at each airflow to determine the flow rate required to achieve the target output.

Note: This method can overestimate the true aerosol output due to evaporation. More accurate methods using chemical tracers like sodium fluoride (B91410) or lithium chloride exist but require more specialized equipment.

2. Measurement of Nebulizer Droplet Size Distribution using Cascade Impaction

This protocol is based on the principles of using a refrigerated Next Generation Impactor (NGI).

Objective: To determine the aerodynamic particle size distribution of the aerosol generated by a nebulizer.

Materials:

  • Nebulizer and test solution (e.g., salbutamol (B1663637) as a surrogate for methacholine)

  • Next Generation Impactor (NGI)

  • Refrigerator

  • Vacuum pump with a flow controller

  • Analytical method for quantifying the drug (e.g., HPLC, spectrophotometry)

Procedure:

  • Ensure the NGI is clean and dry.

  • Assemble the NGI and place it in a refrigerator at 5°C for at least 90 minutes to ensure the internal environment reaches high relative humidity, which minimizes droplet evaporation.

  • Calibrate the flow rate of the vacuum pump to 15 L/min through the NGI.

  • Remove the NGI from the refrigerator and connect it to the vacuum source.

  • Fill the nebulizer with the test solution and connect it to the NGI's mouthpiece adapter.

  • Start the nebulization within 5 minutes of removing the NGI from the refrigerator.

  • Operate the nebulizer for a predetermined time to ensure sufficient sample collection on the impactor stages.

  • After nebulization, disassemble the NGI and rinse each stage with a suitable solvent to recover the deposited drug.

  • Quantify the amount of drug on each stage using the chosen analytical method.

  • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) from the collected data to characterize the particle size distribution.

Visualizations

Methacholine_Challenge_Workflow cluster_prep Preparation cluster_challenge Challenge cluster_end Conclusion start Patient Preparation & Baseline Spirometry diluent Administer Diluent (Saline) start->diluent post_diluent Post-Diluent Spirometry diluent->post_diluent meth_dose Administer Increasing Doses of Methacholine post_diluent->meth_dose post_meth Post-Methacholine Spirometry (30 & 90s) meth_dose->post_meth check_fev1 FEV1 Drop < 20%? post_meth->check_fev1 check_fev1->meth_dose Yes stop_test Stop Test: FEV1 Drop >= 20% or Max Dose Reached check_fev1->stop_test No bronchodilator Administer Bronchodilator stop_test->bronchodilator final_spirometry Final Spirometry to Confirm Recovery bronchodilator->final_spirometry end_point Calculate PD20 final_spirometry->end_point

Caption: Workflow for a standard methacholine challenge test.

Nebulizer_Troubleshooting cluster_no_mist No Mist Solutions cluster_low_mist Low Mist Solutions cluster_leak Leaking Solutions start Nebulizer Issue q1 No Mist Production? start->q1 q2 Inconsistent/ Low Mist? q1->q2 No a1 Check Power & Connections q1->a1 Yes q3 Leaking? q2->q3 No b1 Check Nebulizer Angle q2->b1 Yes c1 Check Seals & Tighten Connections q3->c1 Yes end_node Problem Resolved q3->end_node No a2 Verify Correct Assembly a1->a2 a3 Clean Nozzle & Components a2->a3 a4 Check Air Filter a3->a4 a4->end_node b2 Perform Thorough Cleaning b1->b2 b3 Ensure Compatible Accessories b2->b3 b3->end_node c2 Inspect for Damaged Parts c1->c2 c2->end_node

Caption: Troubleshooting decision tree for common nebulizer problems.

Dose_Calculation_Logic cluster_inputs Input Parameters cluster_calculation Calculation neb_output Nebulizer Output (mL/min) total_aerosolized Total Volume Aerosolized (mL) neb_output->total_aerosolized meth_conc Methacholine Concentration (mg/mL) total_meth Total Methacholine Aerosolized (mg) meth_conc->total_meth nebulization_time Nebulization Time (min) nebulization_time->total_aerosolized total_aerosolized->total_meth delivered_dose Delivered Dose to Patient (mg) total_meth->delivered_dose

Caption: Relationship between nebulizer parameters and delivered dose.

References

Validation & Comparative

Navigating Airway Hyperresponsiveness: A Guide to the Reproducibility of Methacholine Challenge in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust assessment of airway hyperresponsiveness (AHR) is a cornerstone of preclinical respiratory research. The methacholine (B1211447) challenge test stands as a widely utilized tool for this purpose. However, the reliability of its results, particularly in longitudinal studies tracking disease progression or therapeutic efficacy, is a critical consideration. This guide provides a comprehensive comparison of the reproducibility of methacholine challenge results, explores alternative methodologies, and presents the underlying signaling pathways and experimental protocols to aid in the design of rigorous preclinical studies.

The Challenge of Consistency: Reproducibility of Methacholine Challenge

The reproducibility of methacholine challenge results can be influenced by a multitude of factors in preclinical settings. Variability can arise from the preparation and delivery of methacholine, the physiological state of the animal, and the chosen measurement technique. Understanding and controlling for these variables is paramount for the integrity of longitudinal data.

While extensive quantitative data on the long-term reproducibility of methacholine challenge in preclinical models is not abundant in the literature, existing studies and clinical observations highlight key metrics for assessing consistency. The coefficient of variation (CV) and the intraclass correlation coefficient (ICC) are statistical measures used to evaluate the degree of variability and agreement of repeated measurements. A lower CV and a higher ICC are indicative of greater reproducibility.

In clinical settings, responses to methacholine have shown high reproducibility, with coefficients of determination (r²) as high as 0.990.[1] However, preclinical studies report a range of variability. For instance, in canine models, the coefficient of variation for airway luminal measurements after methacholine administration can range from 13.5% to 38%. Factors such as the degradation of the methacholine solution and the method of delivery (bolus injection versus continuous infusion) have been identified as significant sources of variability in murine models.

ParameterMethacholine ChallengeHistamine (B1213489) ChallengeMannitol (B672) ChallengeExercise Challenge
Reproducibility (Clinical) High (r² = 0.990)[1]High (r² = 0.994)[1]GoodModerate to Good
Preclinical Reproducibility Data Limited longitudinal data available. Variability is a known concern.Limited longitudinal data available.Limited preclinical data available.Dependent on standardization of exercise protocol.
Mechanism of Action Direct agonist of muscarinic receptors on airway smooth muscle.Direct agonist of H1 receptors on airway smooth muscle.Indirect; induces release of inflammatory mediators.Indirect; triggered by airway cooling and drying, leading to mediator release.
Advantages Well-established, high sensitivity.High reproducibility, alternative direct agonist.Reflects airway inflammation, good specificity.Physiologically relevant trigger.
Disadvantages Can have systemic effects, variability in preclinical models.Can cause more side effects (e.g., headache, flushing) than methacholine.[1]Less sensitive than direct challenges.Difficult to standardize intensity and duration in animal models.

Unraveling the Mechanism: The Methacholine Signaling Pathway

Methacholine induces bronchoconstriction through a well-defined signaling cascade initiated by its binding to M3 muscarinic acetylcholine (B1216132) receptors on the surface of airway smooth muscle cells. This interaction triggers a series of intracellular events culminating in muscle contraction and airway narrowing.

Methacholine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Methacholine Methacholine M3R M3 Muscarinic Receptor Methacholine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: Methacholine signaling pathway in airway smooth muscle cells.

A Step-by-Step Guide: Experimental Protocols

Standardized and meticulously executed protocols are essential for minimizing variability in longitudinal studies. Below are detailed methodologies for performing a methacholine challenge and an overview of alternative challenge protocols in a preclinical setting.

Methacholine Challenge Protocol (Invasive Measurement in Mice)

This protocol describes a common method for assessing airway hyperresponsiveness in anesthetized and mechanically ventilated mice.

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, inhalational isoflurane).

    • Tracheostomize the animal by making a small incision in the neck to expose the trachea and inserting a cannula.

    • Connect the animal to a small animal ventilator.

  • Baseline Measurement:

    • Allow the animal to stabilize on the ventilator.

    • Measure baseline airway mechanics (e.g., resistance and compliance) using techniques such as the forced oscillation technique.

  • Methacholine Administration:

    • Prepare fresh serial dilutions of methacholine in sterile saline.

    • Administer increasing concentrations of methacholine via an aerosol delivery system connected to the ventilator circuit or via intravenous injection.

    • Deliver each concentration for a standardized duration.

  • Post-Challenge Measurement:

    • Measure airway mechanics for a defined period following each dose of methacholine.

    • Record the peak response for each concentration.

  • Data Analysis:

    • Construct a dose-response curve by plotting the change in airway resistance or other parameters against the methacholine concentration.

    • Calculate the provocative concentration (PC) or dose (PD) that causes a specific percentage increase in resistance from baseline (e.g., PC200 or PD200 for a 200% increase).

Methacholine_Challenge_Workflow Start Start Anesthetize Anesthetize and Tracheostomize Animal Start->Anesthetize Ventilate Connect to Ventilator Anesthetize->Ventilate Baseline Measure Baseline Airway Mechanics Ventilate->Baseline Mch_Admin Administer Increasing Doses of Methacholine Baseline->Mch_Admin Measure_Response Measure Airway Mechanics Mch_Admin->Measure_Response Max_Dose Maximum Dose Reached? Measure_Response->Max_Dose Max_Dose->Mch_Admin No Analyze Analyze Data and Construct Dose-Response Curve Max_Dose->Analyze Yes End End Analyze->End

Caption: Experimental workflow for a methacholine challenge in a preclinical model.

Alternative Challenge Protocols
  • Histamine Challenge: Similar to the methacholine challenge, histamine is administered in increasing concentrations to directly stimulate H1 receptors on airway smooth muscle. The protocol for administration and measurement is analogous to the methacholine challenge.

  • Mannitol Challenge: This indirect challenge involves the inhalation of a dry powder aerosol of mannitol. Mannitol increases the osmolarity of the airway surface liquid, leading to the release of inflammatory mediators from mast cells and other inflammatory cells, which in turn cause bronchoconstriction. Doses are escalated, and lung function is measured after each dose.

  • Exercise Challenge: This method aims to mimic exercise-induced bronchoconstriction. In preclinical models, this can be achieved by placing the animal on a treadmill for a defined period and intensity. Airway function is measured before and at multiple time points after the exercise bout. Standardizing the exercise intensity and duration is a key challenge in ensuring the reproducibility of this method.[2]

Conclusion

The methacholine challenge remains a valuable tool in preclinical longitudinal studies for assessing airway hyperresponsiveness. However, researchers must be vigilant in controlling for sources of variability to ensure the reproducibility of their findings. The choice of bronchoprovocation agent and methodology should be carefully considered based on the specific research question. Direct challenges with methacholine or histamine are highly sensitive for detecting AHR, while indirect challenges with mannitol or exercise may provide more insight into the underlying inflammatory state of the airways. By implementing standardized protocols and being mindful of the potential for variability, researchers can enhance the reliability of their data and contribute to a more robust understanding of respiratory diseases and the development of novel therapeutics.

References

Methacholine Bromide: A Standardized Biomarker for Airway Hyperresponsiveness Compared

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methacholine (B1211447) bromide with alternative methods for assessing airway hyperresponsiveness (AHR), a key characteristic of asthma. Experimental data is presented to support the comparison, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

Introduction to Airway Hyperresponsiveness and the Role of Methacholine

Airway hyperresponsiveness (AHR) is an exaggerated bronchoconstrictor response to a wide variety of stimuli. It is a hallmark feature of asthma and is routinely assessed to aid in its diagnosis and to monitor treatment efficacy. Methacholine bromide, a synthetic analogue of acetylcholine, is a well-established and standardized direct bronchial provocation agent used to measure AHR.[1][2] It acts directly on muscarinic receptors on airway smooth muscle, inducing bronchoconstriction in susceptible individuals at doses that do not affect healthy individuals.[1][3] The methacholine challenge test is highly sensitive for asthma, and a negative test can be effective in ruling out the diagnosis.[2]

Comparative Performance of AHR Biomarkers

The diagnostic performance of this compound is often compared to other direct and indirect methods of bronchial provocation, as well as to non-provocative inflammatory markers. The choice of test depends on the clinical question, patient population, and available resources.

Biomarker/TestCategoryPrincipleSensitivitySpecificityKey AdvantagesKey Disadvantages
This compound Direct Bronchial ProvocationCholinergic agonist causing direct smooth muscle contraction.High (e.g., 90.9% - 96.5%)Moderate to High (e.g., 78.4% - 82.5%)Standardized, high negative predictive value.Can produce false positives; not specific to eosinophilic inflammation.
Mannitol (B672) Indirect Bronchial ProvocationOsmotic agent causing mediator release from inflammatory cells.Moderate (e.g., 50% - 59%)High (e.g., 65% - 97%)More specific for asthma involving inflammation; portable dry powder inhaler.Lower sensitivity than methacholine.
Exercise Challenge Indirect Bronchial ProvocationAirway cooling and drying leading to mediator release.Variable, often lower than methacholine (e.g., 77.3%)Moderate to High (e.g., 68.4%)Physiologically relevant stimulus for exercise-induced bronchoconstriction.Less standardized than methacholine; influenced by environmental factors.
Eucapnic Voluntary Hyperpnea (EVH) Indirect Bronchial ProvocationMimics exercise by hyperventilation with dry air, causing airway desiccation.High, often considered superior to methacholine for EIB (e.g., positive in 24.4% vs 8.4% for methacholine in one study)HighHighly sensitive and specific for exercise-induced bronchoconstriction (EIB) in athletes.Requires specialized equipment and patient cooperation.
Fractional Exhaled Nitric Oxide (FeNO) Inflammatory MarkerMeasures nitric oxide, a marker of eosinophilic airway inflammation.Moderate (e.g., 65%)High (e.g., 82%)Non-invasive, quick, and easy to perform; reflects T2 inflammation.Not a direct measure of AHR; can be influenced by other factors.
Sputum Eosinophils Inflammatory MarkerDirect quantification of eosinophils in induced sputum.VariableHigh"Gold standard" for assessing eosinophilic airway inflammation.Invasive, time-consuming, and requires specialized laboratory processing.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Methacholine Challenge Test Protocol

The methacholine challenge test involves the sequential inhalation of increasing concentrations of this compound aerosol.

  • Patient Preparation: Patients should refrain from taking bronchodilators and other medications that may affect airway responsiveness for a specified period before the test. They should also avoid caffeine (B1668208) and vigorous exercise on the day of the test.

  • Baseline Spirometry: Baseline Forced Expiratory Volume in one second (FEV1) is measured. The test proceeds only if the baseline FEV1 is within an acceptable range (typically >60-70% of predicted).

  • Methacholine Administration: The patient inhales a nebulized saline solution (control), followed by progressively increasing concentrations of methacholine (e.g., 0.016 to 16 mg/mL).

  • Spirometry Monitoring: Spirometry is performed after each dose to measure the FEV1.

  • Endpoint: The test is terminated when the FEV1 has fallen by 20% or more from baseline (a positive test, denoted as PC20) or the maximum concentration of methacholine has been administered without a significant fall in FEV1 (a negative test).

  • Reversal: A short-acting bronchodilator is administered at the end of the test to reverse the bronchoconstriction.

Mannitol Challenge Test Protocol

The mannitol challenge test utilizes a dry powder inhaler to deliver increasing doses of mannitol.

  • Patient Preparation: Similar to the methacholine challenge, patients should withhold specific medications and avoid caffeine and strenuous exercise before the test.

  • Baseline Spirometry: Baseline FEV1 is established.

  • Mannitol Administration: The patient inhales the contents of capsules containing increasing doses of mannitol powder (starting with a 0 mg placebo capsule, followed by 5, 10, 20, 40, 80, 160, and 160 mg).

  • Spirometry Monitoring: FEV1 is measured 60 seconds after each dose.

  • Endpoint: A positive test is defined as a 15% fall in FEV1 from baseline or a 10% fall between two consecutive doses. The test is stopped once a positive result is achieved or the maximum cumulative dose (635 mg) is administered.

Eucapnic Voluntary Hyperpnea (EVH) Test Protocol

The EVH test is a standardized method to induce bronchoconstriction by mimicking the effects of exercise.

  • Patient Preparation: Patients should follow pre-test instructions regarding medication, food, and exercise.

  • Gas Mixture: The patient breathes a dry gas mixture, typically containing 5% CO2, 21% O2, and the balance nitrogen, to prevent hypocapnia.

  • Hyperpnea: The patient hyperventilates at a target rate (e.g., 85% of their maximum voluntary ventilation) for 6 minutes.

  • Spirometry Monitoring: Spirometry is performed at baseline and at specific intervals (e.g., 3, 5, 7, 10, and 15 minutes) after the challenge.

  • Endpoint: A positive test is typically defined as a ≥10% fall in FEV1 from baseline.

Exercise Challenge Test Protocol

This test directly assesses exercise-induced bronchoconstriction.

  • Patient Preparation: Similar to other challenge tests, medication and other restrictions apply.

  • Exercise: The patient exercises on a treadmill or cycle ergometer for 6-8 minutes at an intensity that achieves 80-90% of their predicted maximum heart rate.

  • Spirometry Monitoring: FEV1 is measured before and at intervals (e.g., 5, 10, 15, and 30 minutes) after exercise.

  • Endpoint: A fall in FEV1 of ≥15% from baseline is generally considered a positive test.

Fractional Exhaled Nitric Oxide (FeNO) Measurement Protocol

FeNO measurement is a simple, non-invasive test of airway inflammation.

  • Patient Preparation: Patients should avoid smoking, eating, and drinking for at least an hour before the test.

  • Exhalation Maneuver: The patient inhales to total lung capacity and then exhales slowly and steadily into a handheld device for a specified duration (e.g., 10 seconds for adults). The device provides a visual feedback to ensure a constant exhalation flow rate.

  • Measurement: The device analyzes the exhaled breath and provides a FeNO level in parts per billion (ppb).

  • Interpretation: FeNO levels are interpreted based on established cut-off points (e.g., >40-50 ppb in adults may indicate eosinophilic inflammation).

Sputum Induction Protocol for Eosinophil Count

Induced sputum analysis provides a direct measure of airway inflammation.

  • Patient Preparation: Pre-treatment with a bronchodilator is administered to minimize bronchoconstriction.

  • Saline Inhalation: The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 7%) for increasing durations.

  • Sputum Collection: After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a collection container.

  • Spirometry Monitoring: FEV1 is monitored throughout the procedure to ensure safety. The induction is stopped if FEV1 falls significantly.

  • Sputum Processing: The collected sputum is processed in the laboratory to disperse the mucus and prepare slides for differential cell counting. A normal sputum eosinophil count is typically less than 3%.

Signaling Pathways and Experimental Workflows

Visual representations of the methacholine signaling pathway and a general experimental workflow for bronchial provocation testing are provided below.

Methacholine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methacholine Methacholine M3R Muscarinic M3 Receptor (GPCR) Methacholine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2 Ca²⁺ ER->Ca2 Releases Contraction Airway Smooth Muscle Contraction Ca2->Contraction Initiates

Methacholine signaling pathway in airway smooth muscle cells.

Bronchial_Provocation_Workflow Start Patient Preparation (Medication withholding, etc.) Baseline Establish Baseline FEV1 (Spirometry) Start->Baseline Challenge Administer Challenge Agent (e.g., Methacholine, Mannitol) Baseline->Challenge Measure Measure Post-Challenge FEV1 Challenge->Measure Decision FEV1 Drop ≥ Threshold? Measure->Decision Positive Positive Test (AHR Confirmed) Decision->Positive Yes MaxDose Maximum Dose Reached? Decision->MaxDose No Reversal Administer Bronchodilator Positive->Reversal Negative Negative Test Negative->Reversal IncreaseDose Increase Dose of Challenge Agent IncreaseDose->Challenge MaxDose->Negative Yes MaxDose->IncreaseDose No End End of Test Reversal->End

General experimental workflow for bronchial provocation testing.

Conclusion

This compound remains a cornerstone in the assessment of AHR due to its high sensitivity and standardized protocol. However, the choice of a biomarker for AHR should be guided by the specific clinical or research question. Indirect challenge tests like mannitol and EVH offer greater specificity for inflammation-driven AHR and exercise-induced bronchoconstriction, respectively. Non-invasive inflammatory markers such as FeNO and sputum eosinophils provide valuable insights into the underlying pathophysiology of asthma, particularly the eosinophilic phenotype, and can help guide targeted therapies. A comprehensive approach, often involving a combination of these methods, is crucial for a thorough understanding and management of airway hyperresponsiveness.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of asthma diagnostics, understanding the interplay between various assessment tools is paramount. This guide provides an objective comparison of the methacholine (B1211447) challenge test with other key asthma-related biomarkers, supported by experimental data and detailed methodologies.

The methacholine challenge test (MCT) has long been a cornerstone in the diagnosis of asthma, valued for its high sensitivity in detecting airway hyperresponsiveness (AHR), a cardinal feature of the disease.[1][2][3] However, the test is not without its limitations, including the potential for inducing bronchoconstriction and the need for specialized equipment and trained personnel.[4][5][6] In recent years, a panel of non-invasive biomarkers has emerged, offering alternative or complementary insights into the underlying inflammatory processes of asthma. This guide delves into the correlation of MCT with fractional exhaled nitric oxide (FeNO), blood eosinophils, and serum immunoglobulin E (IgE), providing a comprehensive overview for informed decision-making in clinical research and drug development.

Comparative Analysis of Diagnostic Performance

The following table summarizes the quantitative data on the correlation and diagnostic utility of FeNO, blood eosinophils, and serum IgE in relation to the methacholine challenge test.

BiomarkerCorrelation with Methacholine Challenge (PC20)Key Findings
Fractional Exhaled Nitric Oxide (FeNO) Variable, often weak or no direct correlation found between FeNO levels and PC20.[7] However, higher baseline FeNO levels are often associated with a positive MCT result.[1][8][9]A FeNO level >50 ppb is considered consistent with Type 2 inflammation and supports an asthma diagnosis.[10] A study found a FeNO cut-off of 40 ppb to have the maximal specificity and sensitivity for diagnosing asthma.[7] FeNO is a good predictor of eosinophilic airway inflammation.[11]
Blood Eosinophils A strong association exists between peripheral blood eosinophil count and a positive methacholine challenge test in asymptomatic individuals.[12][13]Blood eosinophilia (>300-400 cells/μL or >4%) is a supportive finding for an asthma diagnosis.[14] However, normal eosinophil counts do not exclude asthma.[14]
Serum Immunoglobulin E (IgE) A significant association has been demonstrated between total serum IgE levels and airway hyperresponsiveness (a positive methacholine challenge).[15][16] This association may be stronger in patients not treated with inhaled corticosteroids.[15]Elevated total serum IgE is a well-established feature of atopic asthma.[17][18][19] The strength of the correlation with AHR can be age-dependent.[20]

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. The following sections detail the methodologies for the methacholine challenge and the measurement of associated biomarkers.

Methacholine Challenge Test

The methacholine challenge test assesses airway hyperresponsiveness by measuring the degree of bronchoconstriction induced by inhaling increasing concentrations of methacholine.[2][4][21]

Procedure:

  • Baseline Spirometry: A baseline Forced Expiratory Volume in one second (FEV1) is established.[4][21] The test is generally not performed if the baseline FEV1 is very low.[21]

  • Diluent Inhalation: The patient inhales a saline solution (diluent) to establish a control response.[5][22]

  • Methacholine Administration: Progressively increasing doses of methacholine are administered via a nebulizer.[2][21]

  • Serial Spirometry: Spirometry is performed after each dose to measure the FEV1.[2][21]

  • Endpoint: The test is stopped when the FEV1 drops by 20% or more from baseline (a positive result), or the maximum dose of methacholine is reached without a significant drop in FEV1 (a negative result).[2][4][21]

  • Reversal: A bronchodilator is administered at the end of the test to reverse the bronchoconstriction.[5][21]

Patient Preparation: Patients are typically asked to withhold certain medications, such as bronchodilators, and avoid caffeine (B1668208) and smoking before the test.[4][21]

Fractional Exhaled Nitric Oxide (FeNO) Measurement

FeNO is a non-invasive marker of eosinophilic airway inflammation.[1][23]

Procedure:

  • Device: A portable device is used to measure the concentration of nitric oxide in exhaled breath.[7][24]

  • Exhalation: The patient exhales into the device at a constant flow rate for a specified duration.

  • Measurement: The device analyzes the exhaled air and provides a FeNO level in parts per billion (ppb).

Blood Eosinophil Count

This test quantifies the number of eosinophils, a type of white blood cell, in a peripheral blood sample.[25][26]

Procedure:

  • Blood Draw: A small sample of blood is drawn from a vein in the arm.[25]

  • Analysis: The blood sample is sent to a laboratory for a complete blood count (CBC) with differential, which includes the absolute eosinophil count.[26]

Serum Immunoglobulin E (IgE) Measurement

This test measures the total level of IgE antibodies in the blood, which are often elevated in allergic conditions like asthma.[17][27]

Procedure:

  • Blood Draw: A blood sample is obtained through venipuncture.

  • Analysis: The serum is separated from the blood, and the total IgE level is measured using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[17][18]

Visualizing the Connections

The following diagrams illustrate the workflow of the methacholine challenge and the relationship between airway hyperresponsiveness and the discussed biomarkers.

Methacholine_Challenge_Workflow cluster_pre_test Pre-Test cluster_test_procedure Test Procedure cluster_post_test Post-Test Patient Preparation Patient Preparation Baseline Spirometry (FEV1) Baseline Spirometry (FEV1) Patient Preparation->Baseline Spirometry (FEV1) Inhale Diluent Inhale Diluent Baseline Spirometry (FEV1)->Inhale Diluent Spirometry Spirometry Inhale Diluent->Spirometry Inhale Methacholine (Incremental Doses) Inhale Methacholine (Incremental Doses) Spirometry->Inhale Methacholine (Incremental Doses) Repeat Spirometry Repeat Spirometry Inhale Methacholine (Incremental Doses)->Repeat Spirometry Loop until endpoint Positive Result (FEV1 drop >= 20%) Positive Result (FEV1 drop >= 20%) Repeat Spirometry->Positive Result (FEV1 drop >= 20%) Negative Result (Max Dose Reached) Negative Result (Max Dose Reached) Repeat Spirometry->Negative Result (Max Dose Reached) Administer Bronchodilator Administer Bronchodilator Positive Result (FEV1 drop >= 20%)->Administer Bronchodilator Negative Result (Max Dose Reached)->Administer Bronchodilator

Figure 1. Experimental workflow of the methacholine challenge test.

Asthma_Biomarker_Correlation cluster_biomarkers Asthma-Related Biomarkers Airway Hyperresponsiveness (AHR) Airway Hyperresponsiveness (AHR) Methacholine Challenge (Positive) Methacholine Challenge (Positive) Airway Hyperresponsiveness (AHR)->Methacholine Challenge (Positive) FeNO (Eosinophilic Inflammation) FeNO (Eosinophilic Inflammation) FeNO (Eosinophilic Inflammation)->Airway Hyperresponsiveness (AHR) Associated with Blood Eosinophils Blood Eosinophils Blood Eosinophils->Airway Hyperresponsiveness (AHR) Associated with Serum IgE (Atopy) Serum IgE (Atopy) Serum IgE (Atopy)->Airway Hyperresponsiveness (AHR) Associated with

Figure 2. Logical relationship between airway hyperresponsiveness and key asthma biomarkers.

Conclusion

The methacholine challenge remains a valuable tool for diagnosing airway hyperresponsiveness, particularly for its high negative predictive value.[1][2] However, a comprehensive assessment of asthma often benefits from the inclusion of biomarkers such as FeNO, blood eosinophils, and serum IgE. These biomarkers provide insights into the underlying inflammatory phenotype, which can be crucial for patient stratification and the development of targeted therapies. While a direct and strong correlation with MCT outcomes is not always observed, these non-invasive markers are significantly associated with the presence of asthma and can help to build a more complete picture of a patient's disease state. For researchers and drug development professionals, a multi-faceted approach that combines functional tests like MCT with inflammatory biomarkers is likely to yield the most robust and clinically meaningful data.

References

Inter-strain Differences in Methacholine Sensitivity in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methacholine (B1211447) sensitivity between commonly used laboratory mouse strains, primarily focusing on BALB/c and C57BL/6 mice. Understanding these inherent differences is crucial for the selection of appropriate animal models in respiratory research, particularly in studies of asthma and other airway hyperreactivity disorders. This document summarizes key experimental data, details methodologies for assessing methacholine sensitivity, and illustrates the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Methacholine Responsiveness

The following tables summarize quantitative data on airway resistance and lung compliance in response to methacholine challenge in BALB/c and C57BL/6 mice. It is consistently observed that BALB/c mice exhibit greater airway hyperreactivity to methacholine compared to C57BL/6 mice.[1][2][3]

Table 1: Airway Resistance (Rrs/RL) in Response to Increasing Doses of Methacholine

Methacholine Concentration (mg/mL)Mouse StrainAirway Resistance (cmH₂O·s/mL) - Mean ± SEM
Baseline (PBS) BALB/cData not consistently reported across studies
C57BL/6Data not consistently reported across studies
3 BALB/c~1.5 ± 0.2
C57BL/6~1.0 ± 0.1
6 BALB/c~2.5 ± 0.3
C57BL/6~1.2 ± 0.2
12 BALB/c~4.0 ± 0.5
C57BL/6~1.8 ± 0.3
25 BALB/c~6.0 ± 0.8
C57BL/6~2.5 ± 0.4
50 BALB/c~8.0 ± 1.0
C57BL/6~3.5 ± 0.5

Note: The values presented are approximate estimations derived from graphical data in the cited literature and may vary between individual studies due to differences in experimental protocols and equipment. Data synthesized from multiple sources to illustrate the general trend.

Table 2: Dynamic Lung Compliance (Cdyn/Ers) in Response to Increasing Doses of Methacholine

Methacholine Concentration (mg/mL)Mouse StrainDynamic Compliance (mL/cmH₂O) - Mean ± SEM
Baseline (PBS) BALB/cData not consistently reported across studies
C57BL/6Data not consistently reported across studies
3 BALB/c~0.04 ± 0.005
C57BL/6~0.05 ± 0.006
6 BALB/c~0.03 ± 0.004
C57BL/6~0.045 ± 0.005
12 BALB/c~0.02 ± 0.003
C57BL/6~0.04 ± 0.004
25 BALB/c~0.015 ± 0.002
C57BL/6~0.035 ± 0.004
50 BALB/c~0.01 ± 0.002
C57BL/6~0.03 ± 0.003

Note: The values presented are approximate estimations derived from graphical data in the cited literature. A decrease in compliance indicates increased lung stiffness. Data synthesized from multiple sources to illustrate the general trend.

Experimental Protocols

The assessment of methacholine sensitivity in mice can be performed using both invasive and non-invasive methods.

Invasive Measurement of Airway Mechanics (FlexiVent)

This method provides a detailed and direct measurement of lung mechanics, including airway resistance (Rrs or RL) and dynamic compliance (Cdyn) or elastance (Ers).

  • Animal Preparation: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail. A tracheostomy is performed, and a cannula is inserted into the trachea. The mouse is then connected to a specialized small animal ventilator, such as the FlexiVent system.

  • Ventilation: The mouse is mechanically ventilated at a set frequency and tidal volume.

  • Methacholine Challenge: Increasing concentrations of methacholine, dissolved in phosphate-buffered saline (PBS), are delivered via an in-line nebulizer connected to the ventilator circuit.

  • Data Acquisition: Following each dose of methacholine, respiratory mechanics are measured using forced oscillation techniques. This allows for the generation of dose-response curves for airway resistance and lung compliance.[4][5]

Non-invasive Measurement of Airway Hyperresponsiveness (Whole-Body Plethysmography)

This technique assesses airway responsiveness in conscious, unrestrained mice by measuring changes in breathing patterns.

  • Acclimatization: Mice are placed in individual whole-body plethysmography chambers and allowed to acclimate for a period of time (e.g., 30 minutes).

  • Baseline Measurement: Baseline breathing parameters are recorded.

  • Methacholine Challenge: Mice are exposed to aerosolized PBS (as a baseline control) followed by increasing concentrations of aerosolized methacholine.

  • Data Acquisition: The primary parameter measured is the enhanced pause (Penh), a dimensionless value calculated from the pressure changes in the chamber during breathing. An increase in Penh is indicative of increased airway obstruction. Dose-response curves for Penh are then generated.

Mandatory Visualization

Signaling Pathway of Methacholine-Induced Bronchoconstriction

Methacholine_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Methacholine Methacholine M3_Receptor Muscarinic M3 Receptor Methacholine->M3_Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Methacholine signaling pathway in airway smooth muscle cells.

Experimental Workflow for Invasive Airway Mechanics Measurement

Invasive_Workflow Start Start Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Start->Anesthesia Tracheostomy Perform Tracheostomy & Cannulate Anesthesia->Tracheostomy Ventilator Connect to Ventilator (e.g., FlexiVent) Tracheostomy->Ventilator Baseline Measure Baseline Airway Mechanics Ventilator->Baseline MCh_Challenge Administer Increasing Doses of Nebulized Methacholine Baseline->MCh_Challenge Measure_Response Measure Airway Resistance (Rrs/RL) & Compliance (Cdyn/Ers) MCh_Challenge->Measure_Response After each dose Dose_Response Generate Dose-Response Curve MCh_Challenge->Dose_Response After final dose Measure_Response->MCh_Challenge Next dose End End Dose_Response->End

Caption: Workflow for invasive measurement of methacholine sensitivity.

References

A Comparative Guide to Validating Airway Response to Methacholine: Established and Novel Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of airway hyperresponsiveness (AHR) is paramount in diagnosing and managing asthma, as well as in the development of new respiratory therapeutics. The methacholine (B1211447) challenge test (MCT) remains a cornerstone in assessing AHR. This guide provides a detailed comparison of the traditional spirometry-based method with a newer, increasingly validated technology: Impulse Oscillometry (IOS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate technology for your research and clinical needs.

Introduction to Methacholine Challenge Testing

The methacholine challenge test is a bronchoprovocation technique used to assess airway hyperresponsiveness, a key feature of asthma.[1] Methacholine, a cholinergic agonist, induces bronchoconstriction when inhaled by stimulating smooth muscle receptors in the airways.[1] The test involves the stepwise administration of increasing doses of methacholine, with lung function measured after each dose to determine the point at which a significant response occurs.[2][3] A positive test, indicating AHR, is typically defined by a specific threshold of change in a measured pulmonary function parameter.[1]

Core Technologies for Measuring Airway Response

The two primary technologies for measuring the airway response to methacholine are spirometry and Impulse Oscillometry (IOS).

  • Spirometry: This is the traditional and most widely used method. It measures the volume and/or flow of air that an individual can inhale and exhale. The key parameter in a methacholine challenge is the Forced Expiratory Volume in one second (FEV1). A positive test is typically indicated by a 20% or greater decrease in FEV1 from baseline (PD20).

  • Impulse Oscillometry (IOS): A newer, effort-independent technique, IOS measures the mechanical properties of the respiratory system (resistance and reactance) by superimposing small pressure oscillations onto the patient's normal breathing. This method does not require forced expiratory maneuvers, which can themselves alter airway tone. The primary parameters of interest are respiratory resistance at 5 Hz (R5) and 20 Hz (R20), and reactance at 5 Hz (X5). A positive test is often defined as a 40% increase in R5.

Comparative Analysis: Spirometry vs. Impulse Oscillometry

Recent studies have increasingly focused on comparing the efficacy of IOS and spirometry in methacholine challenge testing. The data suggests that IOS may offer several advantages in terms of sensitivity and early detection of airway hyperresponsiveness.

Quantitative Data Comparison
Performance MetricImpulse Oscillometry (IOS)Spirometry (FEV1)Key Findings
Sensitivity 87.3%39.1%IOS demonstrates significantly higher sensitivity in detecting AHR.
Specificity 64.6%85.4%Spirometry shows higher specificity compared to IOS.
Negative Predictive Value HighLower than IOSThe high negative predictive value of IOS makes it a useful tool for ruling out AHR.
Positive Predictive Value 64.6%30.1%IOS shows a higher positive predictive value in the studied cohort.
Correlation with Symptoms Strong correlation with dyspnea and chest tightness.Poor correlation with dyspnea.IOS measurements appear to better reflect the patient's symptomatic experience during bronchoprovocation.
Response Time Changes in IOS parameters often precede changes in FEV1.Slower to detect changes compared to IOS.IOS can detect airway narrowing at lower doses of methacholine.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of methacholine challenge testing. Below are representative protocols for both spirometry and IOS-based assessments.

Methacholine Challenge Protocol using Spirometry

This protocol is based on the American Thoracic Society (ATS) guidelines for the five-breath dosimeter method.

  • Baseline Measurement: Perform baseline spirometry to establish the pre-challenge FEV1. The FEV1 should be greater than 60-70% of the predicted value to proceed.

  • Diluent Inhalation: The patient inhales five breaths of a saline diluent from a dosimeter.

  • Post-Diluent Spirometry: Repeat spirometry 30 and 90 seconds after inhalation. The FEV1 should not have dropped significantly (e.g., by >10-20%). This FEV1 value serves as the baseline for calculating the response to methacholine.

  • Methacholine Administration: Administer increasing concentrations of methacholine (e.g., 0.0625, 0.25, 1, 4, 16 mg/mL) via five breaths from a dosimeter at 5-minute intervals.

  • Post-Methacholine Spirometry: After each dose, perform spirometry at 30 and 90 seconds.

  • Endpoint: The test is terminated when the FEV1 has dropped by 20% or more from the post-diluent baseline, or when the maximum concentration of methacholine has been administered.

  • Recovery: Administer a bronchodilator to reverse the bronchoconstriction and repeat spirometry after 10-15 minutes to ensure FEV1 returns to baseline.

Methacholine Challenge Protocol using Impulse Oscillometry (IOS)

This protocol integrates IOS measurements into the methacholine challenge, often performed alongside or in place of spirometry.

  • Baseline Measurements: Perform baseline IOS measurements during quiet tidal breathing. The patient should be seated, wearing a nose clip, and supporting their cheeks. Following this, baseline spirometry is also performed.

  • Diluent Inhalation: The patient inhales a saline diluent.

  • Post-Diluent Measurements: Repeat IOS measurements, followed by spirometry.

  • Methacholine Administration: Administer incrementally increasing doses of methacholine at set intervals.

  • Post-Methacholine Measurements: After each dose, IOS measurements are taken first (as forced expiratory maneuvers can affect IOS readings), followed by spirometry.

  • Endpoint: The test is stopped if the FEV1 drops by ≥20% or if there is a ≥40% increase in respiratory resistance at 5 Hz (R5) from baseline. Alternatively, the test concludes after the highest methacholine dose is administered.

  • Recovery: A bronchodilator is administered, and follow-up measurements are taken to ensure the patient's return to baseline.

Visualizing Workflows and Pathways

Methacholine Signaling Pathway

Methacholine acts as a direct agonist on muscarinic receptors (specifically the M3 subtype) on airway smooth muscle cells. This initiates a signaling cascade leading to bronchoconstriction.

Methacholine_Signaling_Pathway Methacholine Methacholine M3_Receptor M3 Muscarinic Receptor (on Airway Smooth Muscle) Methacholine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling cascade of methacholine-induced bronchoconstriction.

Experimental Workflow: Methacholine Challenge Test

The following diagram illustrates the general workflow for a methacholine challenge test, adaptable for both spirometry and IOS.

Methacholine_Challenge_Workflow Start Patient Preparation & Informed Consent Baseline Baseline Measurement (Spirometry and/or IOS) Start->Baseline Diluent Administer Saline Diluent Baseline->Diluent Post_Diluent Post-Diluent Measurement Diluent->Post_Diluent Check_Stability FEV1 Stable? Post_Diluent->Check_Stability Methacholine_Dose Administer Increasing Dose of Methacholine Check_Stability->Methacholine_Dose Yes End_Test End Test Check_Stability->End_Test No Post_Mch Post-Methacholine Measurement Methacholine_Dose->Post_Mch Check_Response Positive Response? (e.g., ≥20% FEV1 drop or ≥40% R5 increase) Post_Mch->Check_Response Max_Dose Max Dose Reached? Check_Response->Max_Dose No Check_Response->End_Test Yes Max_Dose->Methacholine_Dose No Max_Dose->End_Test Yes Bronchodilator Administer Bronchodilator End_Test->Bronchodilator Recovery Recovery Measurement Bronchodilator->Recovery Final Final Report Recovery->Final

References

Safety Operating Guide

Proper Disposal of Methacholine Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of methacholine (B1211447) bromide, a cholinergic agonist used in bronchial challenge tests. Researchers, scientists, and drug development professionals must adhere to strict disposal protocols to ensure personnel safety and environmental compliance.

Methacholine bromide is harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, proper handling and disposal are critical. All disposal procedures must comply with federal, state, and local regulations.[1]

Step-by-Step Disposal Procedure

  • Initial Waste Collection:

    • Any unused this compound solution, especially that remaining in a nebulizer after a bronchial challenge test, must be discarded and not reused.[3]

    • Collect all waste this compound, including expired product, unused solutions, and contaminated materials (e.g., vials, pipettes, gloves), in a designated and clearly labeled waste container.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound."

  • Storage of Waste:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal company.[1][2][4]

    • Do not dispose of this compound down the drain, as this is illegal in many jurisdictions for pharmaceutical waste.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.

  • Handling Spills:

    • In the event of a spill, avoid direct contact with the material.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Carefully collect the spilled material using an absorbent, inert material.

    • Place the cleanup materials into a suitable, labeled hazardous waste container for disposal.[4]

Regulatory Framework

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7] While this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA, it must be managed as a chemical waste due to its inherent hazards. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, and proper characterization is essential for compliant disposal.[7] It is the responsibility of the waste generator to ensure proper classification and disposal.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal, readily available for this compound in the provided search results. The guiding principle is that all concentrations of this compound waste should be handled and disposed of as hazardous chemical waste.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Disposal Method Licensed Hazardous Waste Contractor
In-Lab Disposal Prohibited (Do not dispose down the drain)

Disposal Workflow

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacholine bromide
Reactant of Route 2
Reactant of Route 2
Methacholine bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.